HIV-1 Tat Protein (47-57)
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H118N32O14/c65-25-3-1-11-39(89-50(101)38(13-5-27-81-59(69)70)88-48(99)34-87-49(100)37(67)33-35-19-21-36(97)22-20-35)51(102)90-40(12-2-4-26-66)52(103)91-41(14-6-28-82-60(71)72)53(104)92-43(16-8-30-84-62(75)76)55(106)95-45(23-24-47(68)98)57(108)94-42(15-7-29-83-61(73)74)54(105)93-44(17-9-31-85-63(77)78)56(107)96-46(58(109)110)18-10-32-86-64(79)80/h19-22,37-46,97H,1-18,23-34,65-67H2,(H2,68,98)(H,87,100)(H,88,99)(H,89,101)(H,90,102)(H,91,103)(H,92,104)(H,93,105)(H,94,108)(H,95,106)(H,96,107)(H,109,110)(H4,69,70,81)(H4,71,72,82)(H4,73,74,83)(H4,75,76,84)(H4,77,78,85)(H4,79,80,86)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVVEEJGALCVIN-AGVBWZICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H118N32O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648680 | |
| Record name | PUBCHEM_25080835 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1559.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191936-91-1 | |
| Record name | PUBCHEM_25080835 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Biology and Domain Specificity of Hiv 1 Tat Protein 47 57
Structural Context within Full-Length HIV-1 Tat Protein
The full-length HIV-1 Tat protein is a relatively small protein, typically 86 to 101 amino acids long, and is structured into several functional domains. The 47-57 sequence is a key feature within the basic domain of the protein.
Localization within the Basic Amino Acid-Enriched Region
The HIV-1 Tat protein (47-57) sequence is situated within a region characterized by a high concentration of basic amino acids. nih.govresearchgate.net This basic region, highly conserved among different HIV isolates, is essential for the trans-acting activity of the Tat protein. nih.govdocumentsdelivered.com Mutations or deletions in this basic cluster have been shown to significantly impair or abolish Tat's function. nih.govdocumentsdelivered.com The positive charge conferred by the lysine (B10760008) and arginine residues is a defining characteristic of this domain.
Overlap with the Arginine-Rich Domain (ARD)
The 47-57 peptide sequence significantly overlaps with, and is a core component of, the Arginine-Rich Domain (ARD) of the Tat protein. preprints.orgnih.gov The ARD is critical for several of Tat's functions, including its interaction with viral RNA and its localization within the host cell. nih.gov The high density of arginine residues within this motif is a key determinant of its functional properties. nih.gov
Role as a Key Component of the Protein Transduction Domain (PTD)
The HIV-1 Tat (47-57) sequence is widely recognized as a protein transduction domain (PTD), also known as a cell-penetrating peptide (CPP). proteopedia.orgmedchemexpress.comaacrjournals.orgresearchgate.net This domain enables the Tat protein, and other molecules conjugated to it, to cross cellular membranes and enter cells. proteopedia.orgaacrjournals.org The cationic nature of the PTD, due to its abundance of arginine and lysine residues, is thought to facilitate electrostatic interactions with the negatively charged components of the cell membrane, enabling translocation. proteopedia.org This property has been extensively studied and exploited for the delivery of various therapeutic and diagnostic agents into cells. aacrjournals.orgresearchgate.net
| Domain Feature | Amino Acid Sequence | Key Residues | Primary Function |
| Basic Region | Encompasses 47-57 | Lysine (K), Arginine (R) | Essential for trans-activation |
| Arginine-Rich Domain (ARD) | Overlaps with 47-57 | Arginine (R) | RNA binding, cellular localization |
| Protein Transduction Domain (PTD) | YGRKKRRQRRR (47-57) | Arginine (R), Lysine (K) | Cellular uptake and translocation |
Functional Dissection of HIV-1 Tat Protein (47-57) Domain
The specific sequence of amino acids within the 47-57 domain confers distinct and critical functions to the HIV-1 Tat protein, primarily related to its localization and its role in transcriptional activation.
Contribution to Nuclear Localization Signal (NLS) Activity
The arginine-rich sequence within Tat (47-57) also functions as a nuclear localization signal (NLS). nih.govasm.orggenscript.comnih.gov This NLS is responsible for directing the Tat protein to the nucleus of the host cell, which is essential for its function as a transcriptional activator. nih.gov Studies have shown that mutations within this region can lead to the accumulation of the Tat protein in the cytoplasm, thereby inhibiting its activity. preprints.org The nuclear import mediated by the Tat NLS has been described as following a novel pathway, distinct from the classical importin-mediated nuclear import. nih.govnih.gov
| NLS Property | Description |
| Sequence | 49RKKRRQRRR57 |
| Function | Directs Tat protein to the host cell nucleus. |
| Mechanism | Appears to utilize a non-classical nuclear import pathway. |
Involvement in RNA Binding and Transactivation Response Element (TAR) Interaction
A primary function of the HIV-1 Tat protein is to bind to a specific structured RNA element present at the 5' end of all nascent HIV-1 transcripts, known as the Transactivation Response (TAR) element. acs.orgnih.govoup.comfrontiersin.org The Arginine-Rich Domain, and specifically the 47-57 sequence, is directly involved in this crucial interaction. nih.govfrontiersin.org The arginine residues within this domain make specific contacts with the TAR RNA structure, which is essential for the subsequent recruitment of cellular factors that promote transcriptional elongation. nih.govfrontiersin.org The binding of Tat to TAR is a critical step in the HIV-1 life cycle, leading to a dramatic increase in the production of full-length viral transcripts. oup.com
| Interaction Component | Role in Tat-TAR Binding |
| HIV-1 Tat Protein (47-57) | The arginine-rich motif directly binds to the TAR RNA. |
| Transactivation Response (TAR) Element | A structured RNA element at the 5' end of viral transcripts that is recognized by Tat. |
| Arginine Residues | Mediate specific recognition and binding to the TAR RNA. |
Mechanisms of Cellular Interaction and Translocation of Hiv 1 Tat Protein 47 57
Cell-Penetrating Peptide (CPP) Modalities of HIV-1 Tat Protein (47-57)
The Tat (47-57) peptide is one of the most well-characterized CPPs, known for its ability to efficiently traverse the plasma membrane of living cells. sb-peptide.comnih.gov This property is attributed to its cationic nature, conferred by a high content of arginine and lysine (B10760008) residues, which facilitates its interaction with the negatively charged cell surface. nih.gov The peptide can deliver a wide array of cargo molecules, including proteins, nucleic acids, and nanoparticles, into cells, making it a valuable tool in biomedical research and drug delivery. rockland.com While the precise mechanisms of its entry are still a subject of debate, it is understood to involve a combination of direct membrane translocation and endocytic pathways. nih.govpnas.org
Membrane Translocation Dynamics and Lipid Bilayer Interactions
The interaction of HIV-1 Tat (47-57) with the lipid bilayer is a critical aspect of its cell-penetrating ability, particularly for receptor-independent translocation. Biophysical studies and molecular dynamics simulations have provided insights into these dynamic processes. nih.govmdpi.com The peptide's high positive charge (+8 at physiological pH) initially drives its association with the negatively charged headgroups of lipids like phosphatidylserine (B164497) (PS) and phosphatidylglycerol (PG). nih.govmdpi.com
Simulations suggest that the peptide binds to the phosphate (B84403) headgroups, with each peptide molecule interacting with approximately 14 lipids. nih.govnih.gov This binding can induce localized changes in the membrane, such as thinning and increased curvature. nih.gov The arginine side chains of the peptide are proposed to "snorkel" through the hydrophobic core to interact with the phosphate groups on the opposite side of the bilayer. nih.gov This process can create a transient, water-filled pore, allowing the peptide and associated water molecules to translocate across the membrane. nih.govnih.gov The composition of the lipid bilayer significantly influences the efficiency of translocation. The presence of lipids like phosphatidylethanolamine (B1630911) (PE), which has a smaller headgroup and can induce negative curvature, appears to facilitate the peptide's insertion into the hydrophobic core and subsequent translocation. mdpi.comcmu.edu
Table 2: Influence of Lipid Composition on Tat (47-57) Translocation
| Lipid Composition of Giant Unilamellar Vesicles (GUVs) | Translocation Observation |
| PS/PC (1:4 mole ratio) | Immeasurably slow |
| PS/PC/PE (1:2:1 mole ratio) | Rapid translocation (within 30 seconds) |
| PC with 20 mole % cholesterol | No translocation |
| PC with PS or PE included | Rapid translocation |
This table illustrates the critical role of specific lipid types, particularly phosphatidylethanolamine (PE) and phosphatidylserine (PS), in enabling the translocation of rhodamine-tagged Tat (47-57) across model lipid bilayers. Data sourced from mdpi.comcmu.edu.
Direct Translocation Across the Plasma Membrane
The direct translocation of the hydrophilic HIV-1 Tat (47-57) peptide across the hydrophobic lipid bilayer is a process that can occur independently of cellular energy. nih.govpnas.org A proposed mechanism for this spontaneous translocation involves a series of interactions between the peptide and the cell membrane. nih.govdntb.gov.ua The highly cationic nature of the peptide, rich in arginine and lysine residues, facilitates a strong electrostatic interaction with the negatively charged phosphate groups of the lipid bilayer. nih.govnih.gov
Molecular dynamics simulations suggest that this interaction is followed by the insertion of the charged arginine side chains into the membrane core. nih.gov This insertion is thought to nucleate the formation of a transient, dynamic water pore. nih.govpnas.orgnih.gov The peptide then translocates across the membrane by diffusing along the surface of this transient pore. nih.govtcdb.org This model highlights the importance of membrane fluctuations and the cooperative action of multiple peptides in facilitating translocation. nih.gov The arginine residues are particularly crucial in this process, as they can form bidentate hydrogen bonds with the phosphate groups, contributing to the stability of the peptide-membrane interaction and the subsequent pore formation. nih.gov
| Key Aspect of Direct Translocation | Mechanistic Detail |
| Initial Interaction | Electrostatic attraction between the positively charged Tat (47-57) and negatively charged membrane phospholipids. nih.govnih.gov |
| Pore Nucleation | Insertion of charged arginine side chains into the hydrophobic core of the bilayer, initiating the formation of a transient water pore. nih.govpnas.org |
| Translocation | Diffusion of the peptide along the surface of the transient pore to enter the cell. nih.govtcdb.org |
| Energy Dependence | The process is considered to be largely energy-independent. nih.govpnas.org |
Endocytosis-Mediated Internalization Processes
In addition to direct translocation, HIV-1 Tat (47-57) can enter cells through energy-dependent endocytic pathways. nih.govnih.gov The specific route of endocytosis can be influenced by the nature of the cargo attached to the peptide, the cell type, and the experimental conditions. nih.gov
Clathrin-mediated endocytosis is a well-documented pathway for the internalization of the Tat peptide. nih.govfrontiersin.orgpnas.org This process involves the binding of the peptide to cell surface receptors, such as heparan sulfate (B86663) proteoglycans (HSPGs). nih.govnih.gov This interaction triggers the assembly of a clathrin coat on the intracellular side of the plasma membrane, leading to the formation of a clathrin-coated pit that subsequently invaginates and pinches off to form an intracellular vesicle containing the Tat peptide. frontiersin.orgoncotarget.com This pathway is dependent on the adaptor protein AP-2 and the GTPase dynamin-2. frontiersin.orgoncotarget.com Inhibition of clathrin-mediated endocytosis has been shown to reduce the uptake of the Tat peptide, confirming its role in cellular entry. plos.org
Macropinocytosis, a form of fluid-phase endocytosis, is another significant route for the uptake of HIV-1 Tat (47-57). nih.govproteopedia.org This process involves the formation of large, irregular vesicles called macropinosomes and is often stimulated by the interaction of the peptide with the cell surface. biorxiv.orgnih.gov Macropinocytosis is considered a major contributor to the intracellular accumulation of cell-penetrating peptides, as it allows for the internalization of large amounts of extracellular fluid and solutes. biorxiv.org Studies have indicated that for various cell-penetrating peptides, including Tat, macropinocytosis may be the primary route of entry. biorxiv.org
Other endocytic pathways, such as caveolae-mediated endocytosis, have also been implicated in the uptake of Tat-fusion proteins. nih.govnih.gov The choice of endocytic pathway can be cell-type specific, with different cell lines utilizing distinct mechanisms for the internalization of Tat-DNA complexes. nih.govsemanticscholar.org
| Endocytic Pathway | Key Features |
| Clathrin-Mediated Endocytosis | Receptor-mediated process involving clathrin-coated pits. frontiersin.orgpnas.org Dependent on AP-2 and dynamin-2. frontiersin.orgoncotarget.com |
| Macropinocytosis | Fluid-phase uptake leading to the formation of large macropinosomes. proteopedia.orgbiorxiv.org A major pathway for the accumulation of CPPs. biorxiv.org |
| Caveolae-Mediated Endocytosis | Implicated in the uptake of Tat-fusion proteins, involves flask-shaped invaginations of the plasma membrane. nih.govnih.gov |
Influence of Lipid Composition on Membrane Interactions (e.g., Phosphatidylcholine, Phosphatidylethanolamine)
The lipid composition of the cell membrane significantly influences the interaction and translocation of the HIV-1 Tat (47-57) peptide. mdpi.com While the peptide can interact with neutral membranes composed solely of phosphatidylcholine (PC), the presence of other lipids, such as phosphatidylethanolamine (PE) and phosphatidylserine (PS), can modulate this interaction. mdpi.comcmu.edu
Molecular dynamics simulations and experimental studies have shown that Tat (47-57) peptides tend to localize near the carbonyl-glycerol group in the headgroup region of both PC and PC:PE bilayers. mdpi.com However, the presence of PE may facilitate the insertion of the peptide into the hydrophobic core of the membrane and stabilize intermediate states during translocation. mdpi.com It has been reported that while rhodamine-tagged Tat (47-57) enters giant unilamellar vesicles (GUVs) composed of PS/PC very slowly, its translocation across GUVs containing PS/PC/PE is rapid. mdpi.com This suggests that PE can promote the translocation of the peptide across the lipid bilayer. mdpi.com
| Lipid Component | Effect on Tat (47-57) Interaction and Translocation |
| Phosphatidylcholine (PC) | Allows for binding of the peptide to the membrane headgroups. nih.gov |
| Phosphatidylethanolamine (PE) | May facilitate more frequent insertion into the hydrophobic core and stabilize translocation intermediates. mdpi.com |
| Phosphatidylserine (PS) | The presence of this anionic lipid enhances the electrostatic interaction with the cationic peptide. |
Proposed Mechanisms of Membrane Perturbation and Transient Pore Formation
A key aspect of the direct translocation of HIV-1 Tat (47-57) is its ability to perturb the lipid bilayer and induce the formation of transient pores. tcdb.orgmdpi.com As previously mentioned, the strong interaction between the peptide's arginine residues and the membrane's phosphate groups is a critical initiating step. nih.govtcdb.org This interaction can lead to a localized thinning of the membrane. nih.gov
The insertion of the charged arginine side chains into the hydrophobic core of the bilayer is an energetically unfavorable event that is thought to be compensated by the influx of water molecules to solvate these charged groups. pnas.org This influx of water is believed to nucleate the formation of a transient water-filled pore. nih.govpnas.org The peptide can then translocate through this pore. nih.govtcdb.org The transient nature of these pores, lasting less than a microsecond, may explain why cell-penetrating peptides like Tat (47-57) can enter cells without causing significant membrane leakage and cell death. pnas.org This mechanism of transient pore formation is a recurring theme in the study of cell-penetrating peptides and is supported by molecular dynamics simulations. nih.govpnas.orgdntb.gov.ua
Intracellular Trafficking and Subcellular Localization
Once internalized, the HIV-1 Tat (47-57) peptide, or a fusion protein containing it, undergoes intracellular trafficking that can lead to its localization in various subcellular compartments. nih.gov The ultimate destination of the peptide is influenced by several factors, including the method of delivery, the cell type, and the nature of the attached cargo. nih.gov
Following endocytosis, the peptide is initially sequestered within endosomes. nih.gov For the peptide to exert its function in the cytosol or nucleus, it must escape from these endosomal vesicles. nih.govnih.gov The exact mechanism of endosomal escape is not fully elucidated but is a critical step for the biological activity of delivered cargo.
Studies using Tat-GFP fusion proteins have shown that when exogenously added to cell culture, the fusion protein is found mainly in the cytosol. nih.gov However, when the fusion protein is expressed intracellularly via transfection, it predominantly localizes to the nucleus and accumulates in the nucleolus. nih.govplos.org The arginine-rich basic domain of Tat (47-57) also contains a nuclear localization signal, which facilitates its transport into the nucleus. oncotarget.com The ability to direct cargo to specific subcellular compartments, such as the nucleus or mitochondria, can be further enhanced by the inclusion of additional localization sequences. rockland.com
| Subcellular Location | Observations |
| Cytosol | Location of exogenously delivered Tat-GFP fusion protein. nih.gov |
| Nucleus | Predominant location of endogenously expressed Tat-GFP. nih.gov Contains a nuclear localization signal. oncotarget.com |
| Nucleolus | Site of accumulation for endogenously expressed Tat-GFP. nih.govplos.org |
| Endosomes | Initial location following endocytic uptake. nih.gov |
Cytosolic and Endosomal Compartmentalization
The initial interaction of the HIV-1 Tat (47-57) peptide with the cell surface is a critical step for its internalization. The positively charged nature of this peptide facilitates its binding to negatively charged heparan sulfate proteoglycans on the cell surface, which is considered a primary step in its translocation. nih.govnih.govnih.gov Following this initial binding, the peptide is internalized into the cell primarily through endocytosis. nih.govfrontiersin.orgoncotarget.com
Once internalized, the Tat (47-57) peptide is found compartmentalized within endosomes and lysosomes, collectively known as endolysosomes. nih.govresearchgate.net Studies using fluorescently labeled Tat (47-57) have shown its significant accumulation within these vesicular structures. nih.gov The acidic environment within late endosomes, with a pH of less than 6.0, is believed to trigger conformational changes in the Tat protein, facilitating its insertion into the endosomal membrane and subsequent translocation into the cytosol. nih.govfrontiersin.org While the peptide is found within the cytosol, its transit is often transient as it makes its way to the nucleus. frontiersin.orgnih.gov
Table 1: Cellular Uptake and Compartmentalization of HIV-1 Tat (47-57)
| Cellular Process | Key Features | Supporting Evidence |
|---|---|---|
| Initial Cell Surface Interaction | Binding to heparan sulfate proteoglycans. | Isothermal titration calorimetry shows tight binding. nih.gov |
| Internalization Mechanism | Primarily through endocytosis, including receptor-mediated and caveolar pathways. frontiersin.orgoncotarget.com | Inhibition of endocytosis reduces peptide uptake. frontiersin.org |
| Endosomal Accumulation | Localization within endolysosomes. nih.govresearchgate.net | Co-localization studies with endosomal markers. nih.gov |
| Translocation to Cytosol | Triggered by low endosomal pH. nih.gov | Membrane insertion of Tat is observed at acidic pH. nih.gov |
Nuclear and Nucleolar Accumulation
The basic domain of the Tat protein, which encompasses the 47-57 amino acid sequence, contains a nuclear localization signal (NLS) that is crucial for its transport into the nucleus. oncotarget.comgenscript.com This sequence facilitates the active import of the peptide through the nuclear pore complex. asm.org The entire basic domain has been shown to function as an NLS, contributing to the robust accumulation of Tat in the nucleus. asm.org
Furthermore, the same basic region also acts as a nucleolar localization signal (NoLS), directing the peptide to the nucleolus, a sub-nuclear structure involved in ribosome biogenesis. asm.orgnih.gov The accumulation of HIV-1 Tat (47-57) within the nucleolus is thought to be a charge-dependent process, driven by electrostatic interactions with nucleolar components, rather than a specific sequence-dependent mechanism. asm.org Interestingly, the accumulation pattern of the Tat basic domain can differ from that of the full-length Tat protein; the basic domain may show a stronger accumulation in the nucleoli compared to the full-length protein. researchgate.net The subcellular distribution of Tat can also be influenced by its concentration, with higher expression levels leading to more prominent nucleolar accumulation. nih.gov
Table 2: Nuclear and Nucleolar Targeting of HIV-1 Tat (47-57)
| Subcellular Destination | Mediating Signal | Mechanism of Accumulation | Key Observations |
|---|---|---|---|
| Nucleus | Nuclear Localization Signal (NLS) within the basic domain. oncotarget.comgenscript.com | Active transport through the nuclear pore complex. asm.org | The entire basic domain functions as an NLS. asm.org |
| Nucleolus | Nucleolar Localization Signal (NoLS) within the basic domain. asm.orgnih.gov | Charge-dependent electrostatic interactions. asm.org | Accumulation can be stronger for the basic domain alone compared to the full-length protein. researchgate.net |
Roles in Hiv 1 Pathogenesis and Viral Lifecycle Mediated by Hiv 1 Tat Protein 47 57 and Its Full Length Counterpart
Transcriptional Transactivation of HIV-1 Long Terminal Repeat (LTR)
The full-length HIV-1 Tat protein is a potent transcriptional transactivator of the HIV-1 Long Terminal Repeat (LTR), dramatically increasing the efficiency of viral gene expression. oncotarget.com In the absence of Tat, transcription from the HIV-1 LTR is inefficient, leading to the production of short, non-functional RNA transcripts. rockland.comoup.com Tat overcomes this transcriptional block, ensuring the synthesis of full-length viral RNAs necessary for the production of new virions. nih.gov The arginine-rich motif, Tat (47-57), is essential for this process, as its primary function is to bind to the Trans-Activation Response (TAR) element on the nascent viral RNA, anchoring the full-length Tat protein to the transcription complex. oup.comnih.gov
The interaction between the HIV-1 Tat protein and the TAR RNA element is a critical and highly specific event that initiates transcriptional transactivation. mdpi.com TAR is a stable stem-loop structure located at the 5' end of all nascent HIV-1 transcripts. oup.com The full-length Tat protein binds to TAR, and this interaction is mediated by the Tat (47-57) fragment, also known as the arginine-rich motif. oup.comnih.gov This region of Tat recognizes a specific bulge in the TAR RNA stem, forming a stable complex. nih.gov The binding of the Tat (47-57) domain to TAR is the foundational step that allows the full-length Tat protein to recruit other cellular factors to the elongating RNA polymerase II (RNAP II) complex. oup.comtandfonline.com
Once anchored to the TAR RNA via its 47-57 domain, the full-length HIV-1 Tat protein recruits the Positive Transcription Elongation Factor b (P-TEFb) to the viral transcription complex. tandfonline.comnih.gov P-TEFb is a cellular kinase complex composed of Cyclin-Dependent Kinase 9 (CDK9) and Cyclin T1. embopress.org The recruitment of P-TEFb is essential to overcome the promoter-proximal pausing of RNAP II, a key checkpoint in HIV-1 transcription. rockland.com
The full-length Tat protein, upon binding to TAR, directly interacts with Cyclin T1, a regulatory subunit of P-TEFb. oup.com This interaction is crucial for the stable association of P-TEFb with the transcription elongation complex. The recruitment of P-TEFb brings its catalytic subunit, CDK9, into proximity with its substrates. lanl.gov The activation of CDK9's kinase activity is a pivotal event in Tat-mediated transactivation, leading to the phosphorylation of key factors that inhibit transcriptional elongation. nih.gov
| Component | Function in Tat-Mediated Transcription | Interaction with Tat/Tat (47-57) |
|---|---|---|
| Full-Length Tat | Transcriptional transactivator; recruits cellular factors. | Binds to TAR RNA via the 47-57 domain and interacts with Cyclin T1. |
| Tat (47-57) | Arginine-rich motif (ARM); mediates binding to TAR RNA. | Directly binds to the bulge region of the TAR RNA stem-loop. |
| P-TEFb | Cellular kinase complex essential for transcriptional elongation. | Recruited to the transcription complex by full-length Tat. |
| CDK9 | Catalytic subunit of P-TEFb; phosphorylates RNAP II CTD and negative elongation factors. | Activated upon recruitment to the Tat-TAR complex. |
| Cyclin T1 | Regulatory subunit of P-TEFb. | Directly interacts with the full-length Tat protein. |
In the absence of Tat, a significant portion of P-TEFb is sequestered in an inactive state within the 7SK small nuclear ribonucleoprotein (snRNP) complex. nih.gov The full-length HIV-1 Tat protein can actively dissociate P-TEFb from this inhibitory complex, making it available for transcriptional activation. tandfonline.com This release of P-TEFb is a critical regulatory step in HIV-1 gene expression, ensuring a sufficient pool of active kinase for efficient viral transcription. nih.gov
Beyond the recruitment of P-TEFb, the full-length HIV-1 Tat protein also orchestrates the assembly of the Super Elongation Complex (SEC) at the HIV-1 promoter. nih.gov The SEC is a large multiprotein complex that includes P-TEFb and other elongation factors such as AFF4, AF9, ENL, and ELL2. nih.gov Tat, in conjunction with P-TEFb, facilitates the recruitment and assembly of these factors, creating a highly processive transcription elongation machine. The scaffold protein AFF4 plays a central role in the assembly of the SEC, and its interaction with the Tat-P-TEFb complex is crucial for the coordinated activation of transcription. nih.gov
The ultimate outcome of the recruitment of P-TEFb and the assembly of the SEC by the full-length Tat protein is the hyperphosphorylation of the Carboxyl-Terminal Domain (CTD) of the large subunit of RNA Polymerase II. The CDK9 component of P-TEFb directly phosphorylates the serine residues within the CTD repeats. lanl.gov This phosphorylation event alters the conformation of RNAP II, transforming it into a highly processive enzyme that can efficiently transcribe the entire HIV-1 genome. oup.com The phosphorylation of the RNAP II CTD is a hallmark of active transcriptional elongation and is essential for the production of full-length viral mRNAs.
| Process | Key Mediator | Outcome |
|---|---|---|
| TAR RNA Binding | HIV-1 Tat (47-57) | Anchoring of full-length Tat to the nascent viral RNA. |
| P-TEFb Recruitment | Full-Length HIV-1 Tat | Delivery of CDK9/Cyclin T1 to the transcription complex. |
| SEC Assembly | Full-Length HIV-1 Tat and P-TEFb | Formation of a highly processive transcription elongation complex. |
| RNAP II CTD Phosphorylation | CDK9 (from P-TEFb) | Enhanced processivity of RNA Polymerase II and synthesis of full-length viral transcripts. |
Recruitment and Activation of Positive Transcription Elongation Factor b (P-TEFb)
Modulation of Viral Replication and Gene Expression
The HIV-1 Tat protein, including its core functional domain represented by the 47-57 amino acid sequence, is a potent regulator of viral gene expression and replication. youtube.com Its primary role is to dramatically enhance the efficiency of viral transcription. youtube.com In the absence of Tat, transcription initiated at the viral promoter is often inefficient and terminates prematurely. nih.gov Tat functions by binding to the Trans-Activation Response (TAR) element, a specific RNA hairpin structure located at the 5' end of all nascent viral transcripts. nih.govasm.org This interaction recruits cellular factors, most notably the Positive Transcription Elongation Factor b (P-TEFb), to the transcription complex, which then promotes the elongation of viral RNA transcripts, leading to a significant increase in the production of full-length viral genomes and proteins. frontiersin.orgnih.gov
Enhancement of Stochastic Fluctuations in Basal HIV Transcription
HIV-1 gene expression is characterized by significant randomness, or stochasticity, often described as transcriptional "bursts." nih.gov This noise is a key feature of the viral promoter's activity. nih.gov The Tat protein plays a crucial role in amplifying these fluctuations. nih.gov The Tat-mediated positive feedback loop—where Tat expression enhances its own production by boosting transcription—is central to this process. nih.gov This feedback mechanism can act as a molecular switch. nih.govaiche.org Small, random increases in basal transcription can lead to the production of a small amount of Tat protein. nih.gov This initial pool of Tat then triggers the feedback loop, leading to a dramatic, non-linear amplification of viral gene expression. nih.gov Tat expression enhances these stochastic fluctuations in the basal HIV transcriptional machinery, which in turn drives Tat expression itself into oscillations. nih.govmdpi.com This system creates a bistable switch, where the virus can exist in either an "off" (latent) or "on" (active) state, and stochastic fluctuations driven by Tat can trigger the switch between these states. nih.govaiche.org
Contribution to Latency Establishment and Reactivation of Latent Virus
The stochastic nature of the Tat feedback loop is pivotal in the decision-making process between a productive viral infection and the establishment of a latent one. nih.govmdpi.com Viral latency, where the integrated provirus remains transcriptionally silent, is a major obstacle to eradicating HIV-1. frontiersin.orgaiche.org The establishment of this latent state can result from insufficient Tat activity. frontiersin.orgnih.govasm.org If the initial stochastic bursts of transcription fail to produce a threshold level of Tat, the positive feedback loop is not effectively engaged, and the virus may enter a dormant state. nih.govnih.gov Conversely, the presence of sufficient Tat can counteract many of the mechanisms involved in establishing latency. frontiersin.orgnih.gov Studies have shown that Jurkat cells stably expressing Tat establish significantly fewer latent infections compared to cells without Tat expression. frontiersin.orgasm.org
Tat is also instrumental in the reactivation of latent viruses. frontiersin.org Since low Tat levels are a key factor in maintaining latency, introducing Tat can effectively reactivate the dormant provirus. nih.govasm.org Tat can directly activate viral transcription in latently infected resting memory CD4+ T cells derived from patients, often without the need for broad cellular activation. frontiersin.org This has led to the exploration of Tat-based strategies as part of "shock and kill" approaches aimed at eliminating the latent reservoir. mdpi.com
Extracellular Tat Protein in HIV Pathogenesis
While its intracellular role as a transcriptional transactivator is well-established, a significant portion of the Tat protein produced by infected cells is secreted into the extracellular environment. mdpi.comnih.gov This extracellular Tat (eTat) is biologically active and exerts profound effects on both infected and uninfected "bystander" cells, playing a critical role in HIV pathogenesis. mdpi.comnih.govasm.orgnih.gov
Secretion from Infected Cells and Uptake by Bystander Cells
During an acute infection, as much as two-thirds of the Tat protein is released from infected cells. mdpi.com This secretion occurs through an unconventional, leaderless pathway, similar to that used by certain growth factors. mdpi.comasm.orgnih.gov The process is highly active and involves Tat binding to a specific phospholipid, phosphatidylinositol-(4,5)-bisphosphate (PtdIns(4,5)P2), located in the inner leaflet of the plasma membrane, which is required for its export. nih.gov
Once in the extracellular space, Tat can be taken up by neighboring bystander cells. nih.govnih.govfrontiersin.org This uptake is mediated by its basic domain, a region rich in arginine residues corresponding to amino acids 49-57. nih.govproquest.com This sequence acts as a cell-penetrating peptide, allowing the protein to cross cellular membranes and enter uninfected cells, where it can influence cellular processes. nih.govproquest.com
Impact on Uninfected and Latently Infected Cells
Extracellular Tat has a wide range of effects on uninfected and latently infected cells. Upon being taken up by uninfected bystander cells, such as microglia, astrocytes, and T-cells, Tat can induce the expression of various inflammatory genes. nih.govfrontiersin.org This leads to the release of neurotoxic factors and pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. nih.gov In uninfected T-cells, Tat can up-regulate the expression of the CXCR4 co-receptor, making these cells more susceptible to subsequent HIV infection. nih.gov By penetrating uninfected naïve T cells, eTat can promote an environment that is more favorable for viral propagation. nih.gov When taken up by latently infected cells, extracellular Tat can transactivate the dormant provirus, contributing to viral reactivation and production. nih.gov
Contribution to Residual Disease during Antiretroviral Therapy (ART)
Even in patients on effective antiretroviral therapy (ART) where viral replication is suppressed, Tat protein continues to be produced and released from long-lived viral reservoirs, such as infected macrophages. mdpi.complos.org This persistent, low-level production of eTat contributes significantly to the chronic inflammation and immune activation seen in ART-treated individuals. mdpi.comnih.govsemanticscholar.org The presence of eTat in the cerebrospinal fluid of virologically controlled individuals has been documented. nih.gov This chronic exposure to eTat is implicated in the pathogenesis of non-AIDS co-morbidities, including HIV-associated neurocognitive disorders (HAND), cardiovascular impairment, and accelerated aging. nih.govfrontiersin.org By promoting inflammation and T-cell activation, eTat helps to maintain and replenish the viral reservoirs that ART cannot eliminate. mdpi.com
Data Tables
Table 1: Key Functions of HIV-1 Tat Protein in Viral Lifecycle
| Function | Location | Mechanism | Consequence |
|---|---|---|---|
| Transcriptional Transactivation | Intracellular | Binds to TAR element on nascent viral RNA; Recruits P-TEFb. nih.govfrontiersin.org | Dramatically increases viral gene expression and replication. asm.orgnih.govcshl.edu |
| Modulation of Stochasticity | Intracellular | Amplifies random fluctuations in basal transcription via a positive feedback loop. nih.govnih.gov | Acts as a bistable switch, influencing the decision between active replication and latency. nih.gov |
| Latency Establishment | Intracellular | Insufficient levels of Tat fail to sustain the feedback loop, promoting transcriptional silencing. frontiersin.orgnih.govnih.gov | Establishment of a long-lived, dormant viral reservoir. aiche.org |
| Latency Reactivation | Intracellular / Extracellular | Introduction of Tat (endogenous or from bystander uptake) can reactivate the silent provirus. mdpi.comnih.gov | Re-initiation of viral production from latent cells. |
| Bystander Cell Activation | Extracellular | Secreted from infected cells and taken up by uninfected cells via its basic domain (49-57). nih.govmdpi.comproquest.com | Induction of inflammatory cytokines and increased susceptibility to infection. nih.govnih.gov |
| Persistence during ART | Extracellular | Continued release from viral reservoirs despite suppression of replication. mdpi.complos.org | Contributes to chronic inflammation and non-AIDS co-morbidities. mdpi.comnih.gov |
Interactions of Hiv 1 Tat Protein 47 57 with Host Cellular Systems and Signaling Pathways
Modulation of Host Gene Expression and Cellular Functions
The HIV-1 Tat protein is a significant modulator of host gene expression, orchestrating a cellular environment conducive to viral replication and persistence. nih.gov It achieves this by interacting with various host transcription factors and cellular machinery, leading to both the upregulation and downregulation of specific cellular genes. nih.govfrontiersin.org These alterations contribute to the chronic inflammation and immune dysregulation characteristic of HIV-1 infection. frontiersin.orgnih.gov
Upregulation of Inflammatory Genes and Pathways
A hallmark of Tat's activity is the upregulation of inflammatory genes, which contributes to the persistent immune activation seen in HIV-infected individuals. frontiersin.org This inflammatory environment is beneficial for viral replication and can lead to tissue damage and the development of HIV-associated comorbidities. frontiersin.orgnih.gov
The Tat protein stimulates the production of a range of pro-inflammatory cytokines from various immune cells, including monocytes, macrophages, and dendritic cells. frontiersin.orgoncotarget.comnih.gov This induction is often mediated through the activation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). oncotarget.comnih.gov The sustained production of these cytokines contributes to the systemic inflammation observed in HIV-1 infection. nih.govnih.gov
| Cytokine | Effect of HIV-1 Tat (47-57) | References |
| Tumor Necrosis Factor-alpha (TNF-α) | Upregulation | frontiersin.orgoncotarget.com |
| Chemokine (C-C motif) ligand 2 (CCL2) | Upregulation | frontiersin.org |
| Interleukin-1 beta (IL-1β) | Upregulation | nih.govnih.gov |
| Interleukin-6 (IL-6) | Upregulation | frontiersin.orgoncotarget.comnih.gov |
| Interleukin-8 (IL-8) | Upregulation | frontiersin.orgnih.gov |
| Interferon-gamma (IFN-γ) | Upregulation | nih.gov |
Research has demonstrated that Tat can induce the expression of TNF-α and IL-6, which are potent inflammatory mediators. frontiersin.orgoncotarget.com Furthermore, Tat has been shown to increase the production of chemokines like CCL2 and IL-8, which are involved in the recruitment of immune cells to sites of inflammation. frontiersin.orgnih.gov The induction of IL-1β and IFN-γ further exacerbates the pro-inflammatory state. nih.govnih.gov In astrocytes, Tat can cooperate with IFN-γ and TNF-α to significantly increase the production of the chemokine CXCL10, a neurotoxic chemokine implicated in HIV-associated neurological disorders. plos.org
In addition to promoting inflammation, the Tat protein also modulates the expression of anti-inflammatory cytokines, creating a complex and dysregulated immune environment. A key example is its effect on Interleukin-10 (IL-10).
Studies have shown that HIV-1 Tat can induce the production of IL-10 in human peripheral blood monocytes. nih.govnih.gov This upregulation of IL-10, an immunosuppressive cytokine, is thought to play a role in the virus's ability to evade the host immune response and establish persistent infection. nih.govnih.gov The induction of IL-10 by Tat has been linked to the activation of the Protein Kinase C (PKC) pathway. nih.gov While seemingly counterintuitive to its pro-inflammatory effects, this dual modulation of both pro- and anti-inflammatory cytokines by Tat likely contributes to a state of immune exhaustion and dysfunction, ultimately favoring the virus.
| Cytokine | Effect of HIV-1 Tat (47-57) | References |
| Interleukin-10 (IL-10) | Upregulation | frontiersin.orgnih.govnih.gov |
To facilitate viral entry and spread, HIV-1 Tat upregulates the expression of key chemokine receptors on the surface of target cells. frontiersin.orgnih.gov These receptors, primarily CXCR4 and CCR5, serve as co-receptors for HIV-1 entry into CD4+ T cells and macrophages. nih.govasm.org
Tat has been shown to differentially induce the expression of CXCR4 and CCR5 in peripheral blood mononuclear cells. nih.gov Notably, monocytes and macrophages appear to be more susceptible to Tat-mediated induction of these co-receptors than lymphocytes. nih.govasm.org This upregulation of chemokine receptors by Tat enhances the infectivity of both macrophage-tropic (M-tropic) and T-cell line-tropic (T-tropic) strains of HIV-1. nih.govasm.org
| Chemokine Receptor | Effect of HIV-1 Tat (47-57) | References |
| CXCR4 | Upregulation | frontiersin.orgnih.gov |
| CCR5 | Upregulation | frontiersin.orgnih.gov |
Downregulation of Immune Receptors
To evade immune surveillance, HIV-1 has evolved mechanisms to downregulate the expression of critical immune receptors on the surface of infected cells. The Tat protein is implicated in this process, contributing to the virus's ability to hide from the host's immune system. nih.gov
Tat has been shown to repress the transcription of the Major Histocompatibility Complex (MHC) Class I gene. nih.gov MHC Class I molecules are responsible for presenting viral antigens to cytotoxic T lymphocytes (CTLs), and their downregulation impairs the ability of the immune system to recognize and eliminate infected cells. Additionally, Tat has been found to repress the transcription of the β2-microglobulin promoter, a key component of the MHC Class I complex. nih.gov
Furthermore, Tat can downregulate the expression of the Mannose Receptor, a phagocytic receptor expressed on macrophages and dendritic cells that is involved in the clearance of pathogens. nih.govresearchgate.net Tat-mediated repression of the mannose receptor promoter leads to reduced receptor activity, potentially impairing the ability of these cells to capture and present antigens. nih.gov
| Immune Receptor | Effect of HIV-1 Tat (47-57) | References |
| MHC Class I | Downregulation | nih.gov |
| Mannose Receptor | Downregulation | nih.govnih.gov |
| β2-microglobulin | Downregulation | nih.govnih.gov |
Alteration of Proteasomal Activity and Specific Protein Degradation
The ubiquitin-proteasome system is a critical cellular pathway for protein degradation and is involved in regulating a wide range of cellular processes, including the immune response. The HIV-1 Tat protein can directly interact with and alter the activity of the proteasome complex. frontiersin.orgplos.org This modulation of proteasomal activity can lead to either increased or decreased degradation of specific cellular and viral proteins, ultimately favoring viral replication. frontiersin.org
One significant target of Tat-mediated degradation is the RON (Recepteur d'Origine Nantais) receptor tyrosine kinase. nih.govnih.gov RON is a negative regulator of inflammation and has been shown to inhibit HIV transcription. nih.gov Tat targets RON for ubiquitin-mediated proteasome degradation, thereby decreasing its cell surface expression. nih.govnih.govfrontiersin.org This degradation of RON by Tat is thought to create a microenvironment that is more favorable for HIV replication and the progression of AIDS-associated diseases by promoting inflammation. nih.govnih.gov The transactivation domain of Tat is required for this process. nih.govnih.gov
| Protein/Complex | Effect of HIV-1 Tat (47-57) | References |
| Proteasomal Activity | Alteration | frontiersin.orgplos.org |
| RON Receptor Tyrosine Kinase | Degradation | nih.govnih.govfrontiersin.org |
Interaction with Cellular Proteins and Transcription Factors
The HIV-1 Tat protein, particularly the region spanning amino acids 47-57, is a key mediator of interactions with various host cellular proteins and transcription factors. This domain, rich in basic amino acids, facilitates critical binding events that influence cellular function and create a favorable environment for viral replication.
P53 Tumor Suppressor Protein Interaction
The HIV-1 Tat protein has been shown to directly interact with the p53 tumor suppressor protein. sc.edu Specifically, the basic region of Tat, encompassing amino acids 47-57, is one of the domains that binds to the tetramerization domain of p53, which corresponds to residues 326-355. sc.edunih.gov This interaction is partly electrostatic, with the positively charged arginine-rich motif of Tat (47-57) binding to negatively charged residues such as E343 and E349 in p53. nih.gov
| Interacting Molecules | Binding Domains | Key Findings |
| HIV-1 Tat | Tat (47-57) | Binds directly to the p53 tetramerization domain. sc.edunih.gov |
| p53 Tumor Suppressor | p53 (326-355) | Interaction is partly electrostatic, involving key glutamate (B1630785) residues. nih.gov |
| Tat binding does not inhibit p53 tetramerization. nih.gov | ||
| Tat can bind to transcriptionally active p53 tetramers. nih.gov |
Transcription Factor Binding (e.g., Sp1, NF-κB, Oct)
The HIV-1 Tat protein is known to interact with several host cell transcription factors, a process that is crucial for the transactivation of the HIV-1 long terminal repeat (LTR) and the modulation of host gene expression. nih.govasm.org Tat itself does not bind directly to DNA but rather influences transcription by associating with DNA-binding proteins. plos.org
Experiments have shown that the Sp1 transcription factor is a significant Tat-binding cellular protein. nih.govasm.org Affinity chromatography experiments using Tat as a ligand demonstrated that Sp1 from nuclear extracts binds to Tat. asm.org Further cross-linking studies confirmed a direct physical interaction between purified Sp1 and Tat proteins, with the binding region on Tat localized to residues 30-62. asm.org This interaction is considered important for Tat-mediated transactivation, as Sp1 binding sites in the HIV-1 LTR are critical for this process. asm.org
Other transcription factors, such as NF-κB and Oct, have also been shown to bind to Tat matrices, although with less affinity compared to Sp1. nih.gov Tat can activate NF-κB by physically interacting with its inhibitor, IκB-α, and the p65 subunit, leading to the translocation of NF-κB to the nucleus and the transcription of various genes. frontiersin.orgnih.gov By modulating the activity of these transcription factors, Tat can influence the expression of a wide array of cellular genes, thereby creating an environment that is more conducive to viral replication. nih.govoncotarget.com
| Transcription Factor | Nature of Interaction with Tat | Functional Consequence |
| Sp1 | Direct physical binding; Tat region 30-62 involved. asm.org | Enhances Tat-mediated transactivation of the HIV-1 LTR. asm.org |
| NF-κB | Binds to Tat matrices with lower affinity than Sp1. nih.gov Tat interacts with IκB-α and p65. nih.gov | Activation of NF-κB and transcription of downstream genes. frontiersin.orgnih.gov |
| Oct | Binds to Tat matrices with lower affinity than Sp1. nih.gov | May contribute to the modulation of host gene expression. |
Interactions with Cellular Messengers
The HIV-1 Tat protein can influence cellular signaling pathways by interacting with various cellular messengers. nih.gov It has been shown to trigger the activation of signaling cascades that involve phospholipase C (PLC), protein kinase A, and protein tyrosine kinase, which are linked to NF-κB-dependent induction of TNF-α in macrophages. nih.gov Furthermore, Tat can induce the activation of several transcription factors through phosphorylation. frontiersin.org The interaction of Tat with cellular receptors can trigger the activation of different intracellular messengers. For instance, Tat binding to αvβ3 integrins can induce FAK phosphorylation. frontiersin.org While the specific role of the Tat (47-57) domain in these interactions is not always explicitly detailed, this basic region is crucial for the internalization of Tat into bystander cells, a prerequisite for many of its intracellular effects. mdpi.com
Immune System Modulation by HIV-1 Tat Protein (47-57)
The HIV-1 Tat (47-57) peptide plays a significant role in the dysregulation of the host immune system, contributing to the pathogenesis of HIV-1 infection.
Effects on CD4+ T Cells and Macrophages
The HIV-1 Tat protein exerts profound effects on CD4+ T cells and macrophages, the primary targets of the virus. oncotarget.com In CD4+ T cells, Tat can favor the secretion of cytokines such as IL-2, IFNγ, and TNFα. nih.gov It also promotes the expansion and differentiation of naïve CD4+ T cells toward a memory phenotype, particularly the effector memory T-cell pool. nih.gov This can contribute to the chronic immune activation characteristic of HIV infection. nih.gov Furthermore, Tat can upregulate the expression of the CXCR4 co-receptor on resting CD4+ T cells, making them more susceptible to HIV infection. oncotarget.com
In macrophages, which can serve as long-lived viral reservoirs, Tat is continually produced even in the context of antiretroviral therapy. plos.org It acts as a potent chemoattractant for monocytes and macrophages. nih.gov Tat stimulates macrophages to produce and release pro-inflammatory cytokines like TNF-α through NF-κB dependent pathways. nih.gov It also induces the expression of HIV co-receptors such as CXCR4 and CCR5 on macrophages in a dose-dependent manner, potentially enhancing viral infection. nih.gov
| Cell Type | Effect of HIV-1 Tat (47-57) | Reference |
| CD4+ T Cells | Favors secretion of IL-2, IFNγ, TNFα. | nih.gov |
| Promotes differentiation of naïve T cells to effector memory phenotype. | nih.gov | |
| Upregulates CXCR4 expression, increasing susceptibility to HIV. | oncotarget.com | |
| Macrophages | Acts as a chemoattractant. | nih.gov |
| Induces production of TNF-α via NF-κB pathway. | nih.gov | |
| Triggers expression of HIV co-receptors (CXCR4, CCR5). | nih.gov |
Induction of Indoleamine 2,3-dioxygenase (IDO) in Monocyte-Derived Dendritic Cells (MoDCs)
A key mechanism by which Tat modulates the immune response is through the induction of indoleamine 2,3-dioxygenase (IDO) in monocyte-derived dendritic cells (MoDCs). nih.gov IDO is an enzyme that catabolizes the essential amino acid tryptophan, and its activity is associated with immunosuppression. nih.gov
Research has shown that Tat induces the expression and activity of the IDO protein in MoDCs in a dose-dependent manner. nih.gov Interestingly, studies using Tat mutants have revealed that the N-terminal domain of Tat (residues 1-45) is sufficient to induce active IDO expression, while the central region (30-72) is not. nih.gov Because the active 1-45 domain lacks the basic region (47-57) essential for Tat internalization, it is deduced that Tat activates IDO production by acting at the cell membrane level. nih.gov The induction of IDO by Tat-treated MoDCs leads to the inhibition of their capacity to stimulate T cell proliferation, an effect that can be reversed by an IDO inhibitor. nih.gov This suggests that by inducing IDO, Tat contributes to the dysregulation of DC function and the suppression of T cell responses during HIV-1 infection. nih.govmdpi.com
| Cell Type | Inducing Factor | Induced Enzyme | Mechanism | Functional Outcome |
| Monocyte-Derived Dendritic Cells (MoDCs) | HIV-1 Tat Protein | Indoleamine 2,3-dioxygenase (IDO) | Tat acts at the cell membrane level; the N-terminal domain (1-45) is sufficient for induction. nih.gov | Impaired ability of MoDCs to stimulate T cell proliferation, contributing to immunosuppression. nih.gov |
Induction of Anti-Tat Antibody Responses in HIV-Infected Individuals
The HIV-1 Tat protein, particularly the region spanning amino acids 47-57, represents a critical epitope in the context of the host immune response. This sequence is part of the highly conserved arginine-rich basic domain, which is essential for the protein's function. oup.commdpi.com Research indicates that antibodies targeting this region can be detected in individuals, although their prevalence and protective role vary.
Naturally occurring IgM antibodies that react with the HIV-1 Tat protein have been identified in the sera of HIV-negative individuals. pnas.org However, the levels of these antibodies are notably deficient in HIV-positive individuals, with a progressive decline as the disease advances towards AIDS. pnas.org Studies have pinpointed two primary epitopes for these natural antibodies: one in the cysteine-rich domain and another within the basic domain, which encompasses the 47-57 sequence. The specific amino acid sequence required for antibody binding in this basic domain coincides with the sequence necessary for Tat's role in viral replication, suggesting a potential protective function for these antibodies. pnas.org
In HIV-infected individuals, the presence of anti-Tat antibodies has been associated with a slower progression of the disease. researchgate.netfrontiersin.orgplos.org However, the immune response to Tat can be inconsistent. Anti-Tat antibodies often appear as a precursor to the expression of HIV-1 antigen and tend to disappear afterward, possibly reflecting the transient nature of Tat expression. nih.gov This low antigenicity makes anti-Tat antibodies an unreliable marker for diagnosing early HIV-1 infection or predicting subsequent disease progression. nih.gov Studies have reported that only about 20% of HIV-infected patients are seropositive for Tat antibodies. frontiersin.org The frequency of these antibodies appears to be higher in children (55%) compared to adults (36%) with HIV-1 infection. nih.gov
The basic region, specifically a peptide covering amino acids 46 to 65, has been identified as a significant B-cell epitope. asm.org Antibodies that bind to this domain have been shown to inhibit the transactivating function of the Tat protein and, consequently, suppress HIV-1 replication and infection in laboratory settings. asm.org
Table 1: Summary of Research Findings on Anti-Tat Antibody Responses
| Finding | Population Studied | Implication | Reference(s) |
| Presence of natural IgM anti-Tat antibodies. | HIV-negative individuals | Suggests a pre-existing humoral defense mechanism. | pnas.org |
| Deficiency of natural IgM anti-Tat antibodies. | HIV-positive individuals (pre-AIDS) | Loss of these antibodies correlates with disease progression. | pnas.org |
| The basic domain (containing aa 47-57) is a key epitope for natural antibodies. | HIV-negative and HIV-positive individuals | Highlights the importance of this specific region in the natural immune response to Tat. | pnas.org |
| Anti-Tat antibody presence is associated with slower disease progression. | HIV-infected individuals | Suggests a protective role for the humoral response against Tat. | researchgate.netfrontiersin.orgplos.org |
| Higher frequency of anti-Tat antibodies in children (55%) vs. adults (36%). | HIV-1 infected children and adults | Indicates potential age-related differences in the immune response to Tat. | nih.gov |
| Antibodies targeting the basic domain (aa 46-65) can neutralize Tat function and viral replication. | In vitro studies | Confirms the potential of this region as a target for therapeutic interventions. | asm.org |
Role in Compromising Immune Functions and Facilitating Viral Spread
The HIV-1 Tat protein (47-57) is a segment of the basic domain that is crucial for the protein's ability to dysregulate the host's immune system and promote viral dissemination. nih.govoncotarget.com Once produced by an infected cell, a significant portion of the Tat protein is released into the extracellular environment, where it can be taken up by bystander cells, including various immune cells, thereby exerting widespread effects. oncotarget.commdpi.com
Extracellular Tat compromises immune functions by directly modulating the activation, proliferation, and activity of leukocytes. oncotarget.com It alters the expression of hundreds of cellular genes, creating an environment that is more permissive for viral replication. oncotarget.com Specifically, Tat has been shown to upregulate genes involved in T-cell activation, which paradoxically promotes viral spread, while simultaneously downregulating genes that would otherwise strengthen the immune response. oncotarget.com
A key mechanism of Tat-induced immune dysregulation is the induction of a cytokine storm. The protein stimulates monocytes, macrophages, and dendritic cells to produce a range of proinflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-8 (IL-8), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α). mdpi.comnih.gov This chronic inflammation and immune hyper-activation contribute significantly to HIV pathogenesis. nih.gov Concurrently, Tat can also induce the production of the immunosuppressive cytokine Interleukin-10 (IL-10), which can dampen effective antiviral responses. nih.gov Tat can also suppress T-cell activation by inducing the enzyme indoleamine 2,3-dioxygenase (IDO) in dendritic cells. nih.gov
Furthermore, Tat facilitates the spread of HIV-1 by increasing the susceptibility of uninfected cells. It upregulates the expression of chemokine receptors CXCR4 and CCR5 on the surface of T cells and macrophages; these receptors serve as the primary co-receptors for HIV-1 entry into host cells. frontiersin.org By increasing the availability of these co-receptors, Tat effectively enhances the efficiency of viral infection. frontiersin.org The protein can also function as a chemokine, attracting monocytes and macrophages to sites of active infection, which can establish localized inflammation and expand the reservoir of infected cells. frontiersin.org
Table 2: Effects of HIV-1 Tat Protein on Host Immune Functions
| Effect | Target Cell(s) | Mechanism | Consequence | Reference(s) |
| Altered Gene Expression | T-cells, various leukocytes | Interacts with transcription factors and cellular pathways. | Creates a cellular environment permissive for viral replication. | oncotarget.com |
| Induction of Proinflammatory Cytokines (IL-1β, IL-6, IL-8, TNF-α) | Monocytes, Macrophages, Dendritic Cells | Activates signaling pathways like NF-κB. | Chronic inflammation and immune hyper-activation. | mdpi.comnih.gov |
| Induction of Immunosuppressive Cytokine (IL-10) | Monocytes | Activates the Protein Kinase C (PKC) pathway. | Attenuation of TH1-type cellular immune responses. | nih.gov |
| Upregulation of Chemokine Co-receptors (CXCR4, CCR5) | T-cells, Macrophages | Upregulates transcription of co-receptor genes. | Increased susceptibility of cells to HIV-1 infection. | frontiersin.org |
| Suppression of T-cell Activation | Dendritic Cells, T-cells | Induces expression of Indoleamine 2,3-dioxygenase (IDO). | Impaired antigen-specific T-cell responses. | nih.gov |
| Chemoattraction of Immune Cells | Monocytes, Macrophages | Acts as a chemokine. | Establishes localized inflammation and expands viral reservoirs. | frontiersin.org |
Implications of Hiv 1 Tat Protein 47 57 in Hiv Associated Comorbidities
HIV-Associated Neurocognitive Disorders (HAND) Pathogenesis
HIV-1 infection of the central nervous system (CNS) can lead to a spectrum of cognitive, motor, and behavioral impairments collectively known as HIV-associated neurocognitive disorders (HAND). nih.govoncotarget.com While HIV-1 does not typically infect neurons, viral proteins like Tat can cross the blood-brain barrier and cause neuronal damage through various direct and indirect mechanisms. frontiersin.org The Tat (47-57) fragment, in particular, has been implicated in the neurotoxic effects of the full-length protein. tandfonline.com
The Tat protein exerts both direct and indirect neurotoxic effects. frontiersin.org The basic domain, which includes the 47-57 amino acid sequence, is required for the neurotoxic properties of Tat. tandfonline.com This region facilitates the entry of Tat into cells through receptor-mediated endocytosis. tandfonline.com Once inside, Tat can disrupt cellular processes, leading to neuronal injury.
Research has shown that the full-length Tat protein can directly excite neurons and induce cell death. tandfonline.com The Tat (47-57) fragment has been utilized in studies to investigate the intracellular accumulation of Tat within endolysosomes, a key step preceding neuronal damage. tandfonline.comresearchgate.net The accumulation of Tat in these cellular compartments is associated with changes in their structure and function, ultimately contributing to neurotoxicity. tandfonline.comresearchgate.net Indirectly, Tat can induce neurotoxicity by activating glial cells (microglia and astrocytes) to release pro-inflammatory cytokines and other neurotoxic factors that in turn harm neurons. frontiersin.orgfrontiersin.org
Table 1: Investigated Neurotoxic Effects of HIV-1 Tat Protein Fragments
| Tat Protein Fragment | Investigated Effect | Key Finding |
|---|---|---|
| Tat (47-57) | Cellular Uptake and Neurotoxicity | Required for neurotoxic effects and accumulates in endolysosomes. tandfonline.com |
| Full-length Tat | Synaptodendritic Injury | Causes significant reduction in F-actin puncta, indicating synaptic damage. nih.govnih.gov |
| Truncated Tat (47-57) | Synaptodendritic Injury | Did not cause a significant reduction in F-actin rich puncta. nih.govnih.gov |
| Cysteine-rich domain (22-37) | Synaptodendritic Injury | Key for synaptic loss. nih.govnih.gov |
Astrocytes and microglia are the primary immune cells of the CNS and are key players in the neuroinflammatory processes seen in HAND. frontiersin.orgaginganddisease.org The full-length Tat protein can be secreted from infected microglia and astrocytes and then taken up by neighboring cells, including neurons. aginganddisease.org Tat activates these glial cells, leading to the production and release of pro-inflammatory cytokines and chemokines, such as IL-1β, IL-6, and CXCL10. nih.gov This sustained inflammatory environment contributes significantly to neuronal damage. frontiersin.org While the 47-57 basic domain is essential for the cellular uptake of Tat by all CNS cells, the broader inflammatory response is a result of the complex interactions of the full-length protein with these glial cells. frontiersin.orgaginganddisease.org Tat-activated microglia can also release extracellular vesicles containing neurotoxic mediators that contribute to neuronal injury. oaepublish.com
Accelerated Aging and Cardiovascular Impairment
People living with HIV (PLWH) often experience an accelerated onset of age-related diseases, including cardiovascular disease (CVD). frontiersin.orgnews-medical.net The HIV-1 Tat protein is thought to be a contributing factor to this premature aging process. nih.govaging-us.com
Long-term expression of the Tat protein in animal models has been shown to induce neurobehavioral, pathological, and epigenetic changes that are reminiscent of accelerated aging. nih.gov These changes include cognitive decline, impaired motor function, and increased astrocyte activation. nih.gov While these studies have primarily used the full-length Tat protein, the underlying mechanisms often involve cellular stress, inflammation, and mitochondrial dysfunction, processes in which Tat's various domains are involved. aging-us.comnih.gov
In the context of cardiovascular impairment, the full-length Tat protein has been shown to contribute to endothelial dysfunction, a key early event in the development of atherosclerosis. frontiersin.orgphysiology.org Tat can promote inflammation in vascular endothelial cells, leading to the upregulation of adhesion molecules and the recruitment of inflammatory cells. nih.gov It can also induce oxidative stress and impair the production of nitric oxide, a molecule crucial for maintaining vascular health. physiology.orgmdpi.com Although the specific contribution of the 47-57 fragment to these cardiovascular effects has not been explicitly detailed, its role in cellular uptake is fundamental to Tat's ability to exert its pathogenic functions within endothelial cells.
Table 2: Effects of Full-Length HIV-1 Tat Protein on Aging and Cardiovascular Health
| Comorbidity | Specific Effect of Full-Length Tat |
|---|---|
| Accelerated Aging | Induces neurobehavioral and pathological changes similar to aging. nih.gov |
| Cardiovascular Impairment | Promotes endothelial dysfunction and vascular inflammation. frontiersin.orgnih.gov |
| Cardiovascular Impairment | Induces oxidative stress in vascular cells. physiology.orgmdpi.com |
Persistent Inflammation and Immune Activation in ART-Treated Individuals
Despite effective viral suppression with ART, many PLWH exhibit chronic low-grade inflammation and immune activation. mdpi.comnih.gov This persistent inflammation is a key driver of many non-AIDS comorbidities. The HIV-1 Tat protein, which can still be produced from latent viral reservoirs even in the presence of ART, is a significant contributor to this ongoing inflammation. mdpi.comaging-us.com
The full-length Tat protein can be released from latently infected cells and act on various immune cells, leading to the production of pro-inflammatory cytokines. mdpi.comfrontiersin.org It can also directly activate T-cells, contributing to a state of persistent immune hyperactivation. nih.gov While the direct role of the isolated 47-57 fragment in this systemic inflammation is not well-defined, its function as the basic domain is integral to the ability of the full-length Tat protein to interact with and enter host cells, thereby initiating these inflammatory cascades. tandfonline.com The continued presence of Tat in ART-treated individuals highlights the need for therapeutic strategies that can target the effects of this viral protein to reduce chronic inflammation and its associated comorbidities. mdpi.com
Advanced Research Methodologies and Models for Hiv 1 Tat Protein 47 57 Investigation
In Vitro Cellular Models for Functional Studies
To understand the functional consequences of HIV-1 Tat (47-57) interaction with host cells, researchers employ a variety of in vitro cellular models, ranging from established cell lines to primary cell cultures that more closely mimic the in vivo environment.
Mammalian cell lines serve as robust and reproducible systems for studying the fundamental mechanisms of Tat (47-57) activity. HeLa cells, a human cervical cancer cell line, have been utilized in studies to observe the internalization and folding of the Tat protein. For instance, research has demonstrated that in HeLa cells, the wild-type HIV Tat-EGFP fusion protein localizes in a diffuse pattern throughout the nucleus, including the nucleolar regions mdpi.com. This model system has also been instrumental in studying the effects of intracellular molecular crowding on the folding of mutant versions of the Tat protein mdpi.com.
Monocytic cell lines, such as U937, are crucial for investigating the immunological effects of the Tat protein. Studies have shown that HIV Tat can induce the expression of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) in U937 cells in a dose-dependent manner nih.gov. However, it has also been observed that while HIV Tat is readily taken up by T-cell lines like Jurkat, it is not internalized by U937 cells or primary monocytes, suggesting that its effects on these cells may be mediated through cell surface interactions nih.gov. Research has also focused on the induction of cytokines, such as Interleukin-10 (IL-10), in human peripheral blood monocytes by the Tat protein, implicating a protein kinase C-dependent pathway and suggesting that the active domain for this effect lies within the N-terminal region of the protein asm.org.
| Cell Line | Application in HIV-1 Tat (47-57) Research | Key Findings |
| HeLa | Studying protein internalization and folding. | Tat-EGFP localizes to the nucleus and nucleolus. Intracellular crowding affects Tat protein folding. mdpi.com |
| U937 | Investigating immunological responses. | Tat induces TRAIL expression. Tat is not internalized by these cells, suggesting surface-level interactions. nih.gov |
| Jurkat | T-cell model for Tat uptake. | Tat is readily internalized. nih.gov |
Primary cell cultures offer a more physiologically relevant context for studying the effects of HIV-1 Tat (47-57). Human monocyte-derived dendritic cells (MDDCs) are critical in understanding the virus's impact on the immune system. Research has shown that extracellular Tat can stimulate the production of proinflammatory cytokines like IL-6 and IL-8 in MDDCs from both healthy donors and HIV-1 infected patients mdpi.complos.org. Furthermore, the Tat protein has been found to induce the expression of indoleamine 2,3-dioxygenase (IDO) in MDDCs, which can lead to T-cell proliferation impairment nih.govplos.org. This induction of IDO appears to be mediated by Tat acting at the cell membrane level, as the N-terminal domain of Tat, which lacks the basic region required for internalization, is sufficient to trigger this effect nih.govplos.org.
Primary hippocampal neurons are extensively used to investigate the neurotoxic effects of the Tat protein, a key factor in HIV-associated neurocognitive disorders (HAND). Studies have demonstrated that Tat can cause synaptodendritic injury and neuronal cell death nih.govnih.gov. Interestingly, the truncated 47-57 peptide alone did not produce significant synaptodendritic injury or cell death compared to longer Tat protein variants, suggesting that other domains of the protein are critical for these neurotoxic effects nih.gov. Tat has been shown to be taken up by neurons and can induce apoptosis through mechanisms involving caspase activation, calcium overload, and oxidative stress koreamed.org. Furthermore, FITC-labelled Tat (47-57) has been observed to accumulate in the endolysosomes of primary cultured neurons researchgate.net.
Biophysical and Structural Analysis Techniques
A variety of biophysical and structural analysis techniques are employed to elucidate the molecular details of how the HIV-1 Tat (47-57) peptide interacts with and perturbs lipid bilayers, the primary barrier to cell entry.
Molecular dynamics (MD) simulations provide atomic-level insights into the dynamic process of Tat (47-57) interacting with and crossing lipid membranes. These computational models have been used to propose a mechanism for the spontaneous translocation of the Tat peptide. This mechanism involves strong interactions between the peptide and phosphate (B84403) groups on both sides of the lipid bilayer, leading to the insertion of charged side chains that nucleate the formation of a transient pore pnas.orgnih.gov. The simulations suggest that the peptide then translocates by diffusing on the surface of this pore pnas.orgnih.gov. MD simulations have also been used to investigate the influence of different lipid compositions, such as the presence of phosphatidylethanolamine (B1630911) (PE) lipids, on peptide translocation mdpi.comnih.gov. These studies suggest that PE lipids may facilitate translocation by stabilizing intermediate states where the hydrated peptide spans the bilayer mdpi.comnih.gov.
X-ray scattering techniques, particularly low-angle X-ray scattering (LAXS), are powerful experimental methods for characterizing the structural changes in lipid bilayers upon interaction with the Tat (47-57) peptide. These studies have been used in conjunction with MD simulations to refine the understanding of peptide-membrane interactions mdpi.comnih.govcmu.edu. Experimental data from X-ray diffuse scattering can guide and validate MD simulations, indicating that the Tat peptide localizes near the carbonyl-glycerol group in the headgroup region of the bilayer mdpi.comnih.gov. X-ray scattering has also revealed that the Tat peptide can decrease the bending modulus of the bilayer and increase the area per lipid, which may facilitate its translocation cmu.edu. Furthermore, these studies have shown that as the concentration of Tat (47-57) increases, the lipid bilayer tends to become thinner mdpi.com.
| Technique | Focus of Investigation | Key Findings |
| Molecular Dynamics (MD) Simulations | Atomic-level mechanism of peptide translocation across lipid membranes. | Proposes a mechanism involving transient pore formation nucleated by charged side chains. pnas.orgnih.gov |
| X-ray Scattering | Structural perturbations of the lipid bilayer upon peptide binding. | Tat (47-57) localizes in the headgroup region and can cause bilayer thinning at higher concentrations. mdpi.comcmu.edu |
Surface potential sensitive second harmonic generation (SHG) is a label-free and interface-selective optical technique used to probe the binding of charged peptides like Tat (47-57) to model membranes such as liposomes nih.govnih.gov. The SHG signal is sensitive to the electrostatic field at the interface, allowing for the measurement of changes in surface potential as the positively charged Tat peptide binds to the liposome (B1194612) surface nih.govnih.gov. This method has been used to determine the dissociation constants (Kd) for Tat binding to both neutral (POPC) and anionic (POPG) liposomes nih.gov. For POPC, the Kd was found to be 7.5 ± 2 µM, while for POPG, it was 29.0 ± 4.0 µM nih.gov. SHG measurements also revealed that the addition of the Tat peptide changed the surface potential of POPC liposomes from 0 mV to +37 mV and that of POPG liposomes from -57 mV to -37 mV nih.gov.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides and proteins in solution. For the HIV-1 Tat (47-57) peptide, CD spectroscopy has revealed that its conformation is highly dependent on its environment.
In aqueous buffer solutions, the Tat (47-57) peptide, also referred to as TAT-PTD, predominantly exhibits a random coil structure. nih.gov This lack of a defined secondary structure is a common feature of intrinsically disordered protein regions. However, the conformation can be influenced by interactions with other molecules, such as membranes.
One study investigating the interaction of Tat (47-57) with lipid bilayers found that the peptide's structure was primarily composed of β-structures (including regular and distorted β-strands and β-turns) and random coil, with less than 10% α-helix content. nih.gov Interestingly, this secondary structure composition showed little change when the peptide was solubilized in water compared to its interaction with certain lipid membranes (DOPC/DOPE). nih.gov Another study also reported a random coil secondary structure for a similar Tat (48-60) peptide both in aqueous solution and when mixed with lipid vesicles. nih.gov The addition of heparan sulfate (B86663), a known interaction partner on the cell surface, also did not induce a conformational change in the Tat (47-57) peptide, which remained as a random coil. nih.gov
These findings suggest that the Tat (47-57) peptide is conformationally flexible, a characteristic that may be crucial for its ability to interact with diverse cellular components and traverse the plasma membrane.
| Condition | Predominant Secondary Structure | α-Helix Content | Reference |
| Aqueous Buffer | Random Coil | Not Significant | nih.gov |
| In Water | β-structures and Random Coil | <10% | nih.gov |
| With DOPC/DOPE Membranes | β-structures and Random Coil | <10% | nih.gov |
| With Heparan Sulfate | Random Coil | Not Significant | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Protein-Protein Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution information on protein structure, dynamics, and intermolecular interactions at the atomic level. While many NMR studies have focused on the full-length Tat protein, the findings offer significant insights into the behavior of the (47-57) region.
Structural studies of the full Tat protein using NMR have described it as a "natively unfolded" or intrinsically disordered protein, lacking a well-defined three-dimensional fold. nih.gov This structural flexibility is thought to be key to its ability to interact with a multitude of cellular partners. nih.gov Within this flexible structure, the basic region, which encompasses amino acids 47-57, has been shown to adopt a solvent-exposed, extended conformation. researchgate.net This accessibility is critical for its interaction with other molecules, such as the TAR (Trans-activation responsive element) RNA and cellular proteins.
NMR has also been employed to study the interactions between Tat and other proteins, such as the tumor suppressor p53. researchgate.net Such studies are fundamental to understanding the detailed atomistic interactions that govern the biological implications of these protein complexes. Furthermore, specialized NMR techniques have been developed to study Tat (47-57) in complex environments. For instance, a trimodal fluorescent DNP (Dynamic Nuclear Polarization) polarizing agent was designed, incorporating the Tat (47-57) peptide for intracellular targeting, allowing for in-cell NMR studies. acs.org
Fluorescence Spectroscopy for Binding and Translocation Studies
Fluorescence spectroscopy is a highly sensitive method used to study binding events and the translocation of molecules across membranes. For the HIV-1 Tat (47-57) peptide, this technique has been instrumental in quantifying its interaction with model membranes and visualizing its entry into living cells.
By substituting a native amino acid with a fluorescent one, such as tryptophan, researchers can monitor changes in the fluorescent signal upon binding to lipids. One such study investigated the binding of a tryptophan-substituted Tat peptide to liposomes and identified two different apparent dissociation constants (Kd). pnas.org This suggests a multi-step binding process, potentially involving initial electrostatic interactions followed by hydrophobic interactions. pnas.org
Table of Dissociation Constants for Tat Peptide Binding to Egg PC Liposomes
| Binding Component | Apparent Dissociation Constant (Kd) | Percentage of Binding Extent | Proposed Interaction Force |
|---|---|---|---|
| High Affinity | 2.6 ± 0.6 μM | 24% | Hydrophobic |
Furthermore, conjugating fluorescent probes like 5(6)-carboxyfluorescein (FAM) to the Tat (47-57) peptide allows for direct visualization of its cellular uptake and distribution using fluorescence microscopy. sb-peptide.comacs.org Studies using fluorophore-tagged Tat peptides have shown that they can enter the cytoplasm of living cells within seconds, highlighting the efficiency of the translocation process. mdpi.com These approaches are critical for dissecting the mechanisms of cellular entry, which are thought to involve both direct membrane penetration and endocytosis. pnas.org
Biochemical and Molecular Approaches
Gene Expression and Protein Expression Analysis (e.g., RT-qPCR, Western Blotting)
Biochemical and molecular techniques are essential for studying the functional consequences of Tat (47-57) activity and for tracking the fate of Tat-fusion proteins.
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is used to quantify levels of specific messenger RNA (mRNA), providing a measure of gene expression. In the context of HIV research, RT-qPCR can be used to measure the levels of spliced tat/rev transcripts. nih.gov This allows researchers to correlate the expression of the tat gene with viral activity, such as the establishment or reversal of latency. nih.gov For instance, studies have shown that actively infected cells have significantly higher levels of tat/rev RNA compared to latently infected cells. nih.gov
Western Blotting is a widely used technique to detect and quantify specific proteins in a sample. In the study of Tat (47-57), Western blotting is used to monitor the cellular internalization and stability of proteins fused to the Tat peptide. researchgate.net For example, by incubating cells with a Tat-fused protein and collecting cell lysates at different time points, Western blot analysis can reveal the kinetics of protein uptake and its persistence within the cell. researchgate.net One study showed a strong immunoreactive band for a Tat-fusion protein after just 5 minutes of incubation, with the amount of internalized protein decreasing over several hours. researchgate.net This method is also used to confirm the expression of Tat-fusion proteins in cellular extracts before conducting functional assays. nih.gov
Mutagenesis and Truncation Studies of Tat Peptides
Site-directed mutagenesis and the creation of truncated peptide fragments are powerful tools for identifying the specific amino acid residues and domains critical for a protein's function. For the HIV-1 Tat protein, these approaches have been pivotal in defining the importance of the 47-57 region.
Studies have demonstrated that the transactivation of the HIV-1 Long Terminal Repeat (LTR), a key function of Tat, requires residues 1-57. nih.gov This region encompasses two critical domains: residues 1-48, which interact with the cellular protein Cyclin T1, and the arginine-rich motif (residues 49-57), which binds to the TAR RNA element. nih.gov
By constructing various Tat truncation mutants and testing their ability to activate an LTR-driven reporter gene (e.g., β-galactosidase), researchers can pinpoint the minimal sequence required for activity. nih.gov Such experiments have confirmed that truncations that remove parts of the 47-57 region are incapable of transactivating the HIV-1 LTR. nih.gov Similarly, introducing frameshift mutations or mutating the start codon to abrogate Tat production severely inhibits viral gene expression, further highlighting the protein's essential role. nih.gov These studies unequivocally establish the functional significance of the basic domain, including the 47-57 sequence, for the core function of Tat in viral replication.
Protein Interaction Assays (e.g., ELISA, Co-immunoprecipitation)
Understanding the function of the Tat (47-57) peptide requires identifying and characterizing its interaction partners, which include RNA, cellular proteins, and membrane components. Protein interaction assays are key to this endeavor.
Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. Commercially available ELISA kits can be used to measure the concentration of the Tat protein or to screen for its interactions with other proteins. biocompare.commybiosource.com The HIV-1 Tat (47-57) peptide itself is suitable for use as a control peptide in various immunoassays, including ELISA, to block or compete for antibody binding, thereby ensuring the specificity of the detected signal. rockland.com
Co-immunoprecipitation (Co-IP) is a technique used to study protein-protein interactions in a cellular context. In a Co-IP experiment, an antibody targeting a specific "bait" protein is used to pull it out of a cell lysate. Any proteins that are bound to the bait protein ("prey") are pulled down along with it. While specific Co-IP studies focusing solely on the Tat (47-57) fragment are less common, this technique is a standard method for validating interactions of the full-length Tat protein with host cellular factors identified through broader proteomic screens. Given the role of the 47-57 region in mediating interactions, this technique is highly relevant for confirming its engagement with cellular partners in a physiological setting.
Reporter Gene Assays (e.g., HIV-1 LTR-β-galactosidase)
Reporter gene assays are a cornerstone in the study of HIV-1 Tat protein function, providing a quantifiable method to assess its transcriptional activation capabilities. Among these, the HIV-1 Long Terminal Repeat (LTR)-β-galactosidase assay is a widely utilized system. This assay leverages engineered cell lines, such as HeLa P4 cells, which contain the bacterial LacZ gene (encoding β-galactosidase) under the transcriptional control of the HIV-1 LTR. nih.gov
The fundamental principle of this assay is based on the primary function of the Tat protein. In the absence of Tat, transcription from the HIV-1 LTR is inefficient. nih.gov When Tat is introduced into these cells, it binds to the Trans-Activation Response (TAR) element, an RNA hairpin structure located at the 5'-end of nascent viral transcripts. nih.govmdpi.com This binding event recruits cellular factors, most notably the Positive Transcription Elongation Factor b (P-TEFb) complex, which promotes the elongation phase of transcription by RNA Polymerase II. nih.gov This robustly activates the LTR promoter, leading to the expression of the downstream reporter gene, β-galactosidase. nih.gov
The activity of β-galactosidase can be easily measured using colorimetric or chemiluminescent substrates. For example, the substrate 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) is converted by the enzyme into a blue precipitate, allowing for visual identification of cells with LTR activation. nih.gov For quantitative analysis, substrates that yield a soluble, colored product can be used, and the optical density is measured with a microplate reader. nih.gov The amount of β-galactosidase activity directly correlates with the transcriptional activity of the Tat protein, making this assay a reliable indicator of Tat function. nih.gov
This experimental setup is invaluable for several research applications:
Screening for Inhibitors: The LTR-reporter assay is a high-throughput method for screening chemical libraries to identify small molecules that inhibit Tat-dependent transcription. mdpi.com
Functional Analysis of Tat Mutants: Researchers can introduce mutations into the Tat protein, including the Tat (47-57) domain, and use the assay to determine how these changes affect its ability to transactivate the LTR.
Studying Cellular Cofactors: The assay can be used to investigate the role of various host cell proteins that may act as cofactors or inhibitors of Tat-mediated transcription.
Table 1: Key Components and Principles of the HIV-1 LTR-β-galactosidase Assay
| Component | Description | Role in Assay |
| HIV-1 LTR | The promoter region of the HIV-1 provirus. | Controls the transcription of the downstream reporter gene. It is activated by the Tat protein. |
| LacZ Gene | A bacterial gene encoding the enzyme β-galactosidase. | Serves as the reporter gene. Its expression is a proxy for LTR activation. |
| Tat Protein | The viral transactivator protein, or a fragment being studied. | The primary activator of the LTR. The protein of interest whose function is being measured. |
| TAR Element | An RNA stem-loop structure at the 5' end of LTR-driven transcripts. | The binding site for the Tat protein, which is essential for transcriptional activation. nih.gov |
| Engineered Cell Line (e.g., HeLa P4) | A human cell line stably transfected with the LTR-LacZ construct. | Provides the cellular machinery necessary for transcription and a consistent background for the assay. nih.gov |
| Substrate (e.g., X-Gal) | A chemical compound that is converted by β-galactosidase into a detectable product. | Allows for the visualization and quantification of enzyme activity, thereby measuring Tat function. nih.gov |
In Vivo Animal Models for Pathogenesis and Delivery Studies
In vivo animal models are indispensable for investigating the complex roles of the HIV-1 Tat protein in viral pathogenesis and for evaluating strategies to deliver Tat-based therapeutics or vaccines. Because HIV-1 has a very limited host range, primarily infecting humans, various models have been developed in mice, rats, and non-human primates to recapitulate aspects of HIV-1 infection and Tat-induced pathology. nih.govpnas.org
Mouse Models
Mice are widely used due to their genetic tractability and cost-effectiveness. However, they are not naturally susceptible to HIV-1. pnas.org To overcome this, several specialized mouse models have been created.
Transgenic Mice: These models involve the integration of specific HIV-1 genes, such as tat, into the mouse genome. Doxycycline-inducible, astrocyte-specific Tat transgenic mice have demonstrated that Tat expression in the brain, even without active viral replication, is sufficient to cause neuropathologies similar to those seen in AIDS patients. nih.gov Other transgenic models have been used to study Tat's role in HIV-associated nephropathy. biorxiv.org
Humanized Mice: These are immunodeficient mice engrafted with human hematopoietic stem cells or fetal liver and thymus tissue (e.g., BLT mice). nih.govfrontiersin.org These models develop a functional human immune system and are susceptible to HIV-1 infection, making them valuable for studying viral pathogenesis in a more relevant physiological context. nih.govnih.gov
Chimeric Virus Models: To enable infection of standard laboratory mice, chimeric viruses like EcoHIV have been developed. In EcoHIV, the HIV-1 envelope protein is replaced with one from a murine leukemia virus, allowing the virus to infect mouse cells. pnas.org Mice infected with EcoHIV produce antibodies against HIV-1 proteins, including Tat, providing a model to study immune responses to the virus. pnas.org
Delivery and Immunogenicity Studies: Conventional mouse strains like Balb/c are used to assess delivery systems and the immunogenicity of the Tat protein. Studies have shown that delivering Tat protein coupled to red blood cells can induce neutralizing anti-Tat antibodies and cytotoxic T-lymphocyte (CTL) responses, highlighting a potential therapeutic delivery strategy. researchgate.net The Tat (47-57) peptide itself is known for its ability to transduce into nearly all tissues in mouse models, a property leveraged for drug delivery. aacrjournals.org
Rat Models
Rats offer another small animal model, particularly for neurological and comorbidity studies.
HIV-1 Transgenic Rat (HIV-1TGR): This model expresses a subgenomic HIV-1 provirus that lacks genes required for replication but expresses proteins like Tat and gp120. nih.gov The HIV-1TGR is used to study HIV-associated non-infectious comorbidities, and the presence of Tat has been confirmed in tissues like the spleen. nih.gov
Neurotoxicity Studies: While not a whole-animal pathogenesis model, primary dorsal root ganglion neurons isolated from rats have been used to study the direct effects of Tat protein. plos.org These studies demonstrated that Tat can enhance neuronal excitability and induce apoptosis, providing a potential mechanism for HIV-associated pain. plos.org
Non-Human Primate (NHP) Models
NHPs, particularly macaques, are considered the most relevant models for HIV/AIDS research due to their close physiological and immunological similarity to humans. oup.com
SIV and SHIV Infections: Macaques can be infected with Simian Immunodeficiency Virus (SIV), which causes an AIDS-like disease. mdpi.com To study HIV-1 specific proteins, Simian-Human Immunodeficiency Virus (SHIV) chimeras are used, where genes like env and tat from HIV-1 are inserted into an SIV backbone. nih.gov These models are critical for understanding viral pathogenesis and for the preclinical testing of vaccines and therapeutics. nih.gov
Vaccine and Pathogenesis Research: NHP models have been instrumental in evaluating vaccine strategies that include Tat as an antigen. nih.gov Research has shown that immune responses directed against Tat can contribute to the control of viral replication. nih.gov Furthermore, studies involving the immunization of monkeys with a Tat/Env protein complex demonstrated containment of a pathogenic SHIV challenge, preventing the virus from spreading systemically. mdpi.com
Table 2: Comparison of In Vivo Animal Models for HIV-1 Tat Research
| Model | Species | Key Features | Research Application |
| Tat Transgenic Mouse | Mouse | Expresses the HIV-1 tat gene, often in a tissue-specific or inducible manner. | Studying Tat-specific pathology (e.g., neurotoxicity, nephropathy) in the absence of viral replication. nih.govbiorxiv.org |
| Humanized Mouse | Mouse | Immunodeficient mouse reconstituted with a human immune system. | Studying HIV-1 pathogenesis, immune response, and latency in the context of human target cells. nih.govnih.gov |
| HIV-1 Transgenic Rat | Rat | Expresses a non-replicating HIV-1 provirus, including tat. | Investigating HIV-associated non-infectious comorbidities and organ-specific pathology. nih.gov |
| SHIV-infected Macaque | Macaque | Infected with a chimeric SIV containing HIV-1 genes, including tat. | Preclinical evaluation of vaccines and therapeutics; studying pathogenesis of HIV-1 proteins in a relevant primate model. nih.govmdpi.com |
Therapeutic and Biotechnological Paradigms Leveraging Hiv 1 Tat Protein 47 57
HIV-1 Tat Protein (47-57) as a Cell-Penetrating Peptide (CPP) Vector
The primary utility of the HIV-1 Tat (47-57) peptide stems from its function as a CPP, a class of peptides capable of crossing cellular membranes and facilitating the intracellular delivery of various molecular cargoes. jpt.comnih.gov This cationic peptide can directly penetrate the plasma membrane, a mechanism that allows it to bypass conventional endocytic pathways in some contexts. sb-peptide.comlifetein.com This translocation capability makes it an invaluable vector for transporting molecules that are otherwise membrane-impermeable into the cytoplasm and other intracellular compartments. rockland.com The basic amino acids within the sequence are considered crucial for this translocation activity. nih.govmdpi.com
A significant application of Tat (47-57) is as a vector for the intracellular delivery of a wide array of bioactive macromolecules. novoprolabs.comnih.gov Numerous studies have demonstrated its capacity to transport cargo molecules, including other peptides, large proteins, antibodies, and oligonucleotides, into living cells. sb-peptide.comjpt.comrockland.com The technology has been shown to successfully mediate the introduction of proteins exceeding 100,000 Daltons into mammalian cells both in vitro and in vivo. nih.govresearchgate.net
The peptide's cationic nature allows it to interact electrostatically with negatively charged molecules like nucleic acids. nih.gov It can compact plasmid DNA into nanometric particles, which not only facilitates cellular entry but also protects the DNA from nuclease degradation. lifetein.com This property is crucial for applications in gene therapy and DNA vaccination. jpt.comwpmucdn.com The peptide has been successfully used to deliver plasmid DNA and short hairpin RNAs (shRNAs) into cells, demonstrating its potential as a non-viral vector for gene silencing and expression. nih.govnih.gov
Table 1: Examples of Bioactive Macromolecules Delivered by HIV-1 Tat (47-57)
| Cargo Category | Specific Example(s) | Research Focus |
|---|---|---|
| Peptides | Anticancer peptides (e.g., HPRP-A1) | Enhancing therapeutic index and anticancer activity. nih.gov |
| Proteins | Antibodies, enzymes, tumor suppressors | Reconstituting protein function, therapeutic intervention. sb-peptide.comaacrjournals.org |
| Oligonucleotides | Antisense oligonucleotides, siRNA | Gene silencing, therapeutic research. aacrjournals.orgnih.gov |
| DNA | Plasmid DNA | Gene delivery, gene therapy, DNA vaccination. lifetein.comnih.govwpmucdn.com |
| Nanoparticles | Liposomes, magnetic nanoparticles | Drug delivery, imaging. sb-peptide.comjpt.comresearchgate.net |
The ability of Tat (47-57) to carry cargo across the cell membrane extends to imaging agents and components of biosensor systems. sb-peptide.com By conjugating the peptide to fluorescent labels, photosensitizers, or other imaging probes, researchers can facilitate their entry into cells for diagnostic and research purposes. sb-peptide.comacs.org For instance, fluorescently labeled Tat (47-57) conjugates have been developed for applications in biochemistry and biophysics. sb-peptide.com
A major hurdle in cancer therapy and other fields is the poor bioavailability of large-molecule drugs, which cannot efficiently cross the cell membrane to reach their intracellular targets. aacrjournals.org The Tat (47-57) peptide directly addresses this challenge by acting as a delivery vehicle. nih.gov By attaching the peptide to therapeutic proteins, peptides, or nucleic acids, their cellular uptake is significantly enhanced, thereby increasing their effective concentration at the site of action. novoprolabs.comaacrjournals.orgnih.gov This strategy can improve the effectiveness of existing therapeutics and broaden the scope of potential new drugs, such as those based on reconstituting tumor suppressor protein activity. nih.govaacrjournals.org For example, conjugating the Tat peptide to an anticancer peptide was shown to increase the cellular concentration of the therapeutic agent, suggesting that the Tat moiety may also offer protection against degradation. nih.gov
Development of Modified and Optimized Tat-Derived Peptides
While the native Tat (47-57) sequence is a powerful tool, research has focused on creating modified and synthetic versions to improve its properties. jmb.or.krnih.gov The goals of these modifications include enhancing transduction efficiency, improving cargo-binding, and increasing target specificity to create safer and more effective delivery systems. jmb.or.krjohnshopkins.edu
Structural modeling of the Tat (47-57) PTD revealed it to have a strong amphipathic alpha-helical character. nih.govaacrjournals.orgresearchgate.net This insight spurred the design of novel, non-naturally occurring PTDs that amplify these structural features. nih.govresearchgate.net By synthesizing peptides that strengthen the alpha-helical content and optimize the spatial arrangement of critical arginine residues, researchers have created synthetic PTDs with significantly greater transduction potential than the original Tat peptide. nih.govresearchgate.net These optimized PTDs have demonstrated enhanced intracellular accumulation in both in vitro and in vivo models. researchgate.netresearchgate.net For instance, a synthetic PTD known as PTD-4 showed a significant increase in intracellular concentration compared to the native Tat peptide. researchgate.net
Table 2: Comparison of Relative Transduction Potential of Synthetic PTDs
| Peptide | Modification Strategy | Relative Transduction Potential (Compared to Tat 47-57) |
|---|---|---|
| Tat (47-57) | Native Sequence | 1x |
| PTD-3 | Optimized Arginine Residues | ~5x increase |
| PTD-4 | Optimized Arginine Residues (alternative distribution) | Significant enhancement over Tat |
| PTD-5 | Optimized Arginine Residues (alternative distribution) | Enhanced transduction |
Data derived from qualitative and quantitative comparisons in published research. researchgate.net
Other modifications include the incorporation of cysteine residues to create homodimeric Tat peptides formed by disulfide bonds. jmb.or.kr These dimeric structures showed stronger binding to DNA and increased transfection efficiency compared to the unmodified monomeric peptide when used with cationic lipids. jmb.or.kr
A limitation of the original Tat peptide and other first-generation CPPs is their lack of cell specificity, as they can transduce nearly any cell type. nih.govjohnshopkins.edu This can lead to off-target effects if the therapeutic cargo is potent. To address this, strategies are being developed to confer target specificity to Tat-based delivery systems. One approach is to conjugate the Tat peptide to a targeting ligand or a therapeutic peptide that has inherent specificity for a particular cell type, such as a cancer cell. nih.gov For example, linking Tat (47-57) to the anticancer peptide HPRP-A1 resulted in a hybrid peptide with higher anticancer activity against HeLa cells and lower toxicity against red blood cells compared to the anticancer peptide alone. nih.gov
Another conceptual strategy involves modifying the delivery system to be conditionally active. This could involve designing Tat-cargo complexes that are activated only in the target microenvironment (e.g., the low pH of a tumor). While not specific to Tat (47-57), general principles for reducing off-target effects in complex biological systems, such as in CRISPR-Cas9 gene editing, involve optimizing the delivery vehicle and the concentration of the active components. crisprmedicinenews.commdpi.com Applying these principles, researchers aim to modify the Tat PTD to deliver cargo only into desired organs or tissues, thereby avoiding potential side effects and creating more attractive drug delivery systems. johnshopkins.edu
Anti-HIV-1 Therapeutic Strategies Targeting HIV-1 Tat Protein
The HIV-1 Tat protein, particularly its basic domain spanning amino acids 47-57, is a critical regulator of viral transcription and a key factor in HIV-1 pathogenesis. nih.govmdpi.com This has made it a prime target for the development of various therapeutic and biotechnological strategies aimed at controlling and potentially eradicating HIV-1 infection. These strategies range from reactivating latent virus for immune clearance to directly inhibiting Tat function and developing immunotherapies to elicit a robust anti-Tat immune response.
Tat-Based Latency Reversal Agents (LRAs)
A major obstacle to an HIV-1 cure is the persistence of a latent viral reservoir in long-lived memory CD4+ T-cells. asm.orgnih.gov The "shock and kill" strategy aims to eliminate this reservoir by using Latency Reversal Agents (LRAs) to reactivate viral gene expression, making the latently infected cells visible to the immune system for destruction. frontiersin.orgnih.gov The HIV-1 Tat protein itself has emerged as a promising LRA due to its potent and specific ability to amplify transcription from the viral promoter. nih.govfrontiersin.org
In latently infected cells, the levels of Tat protein are extremely low, which contributes to the silencing of the integrated provirus. frontiersin.orgnih.gov The therapeutic hypothesis is that by providing exogenous Tat protein or a functional Tat peptide like the 47-57 domain, it is possible to "kick-start" viral transcription. nih.govfrontiersin.org This approach is highly specific to HIV-infected cells because Tat's primary function is to bind to the Trans-Activation Response (TAR) element present in the nascent viral RNA, a feature absent in host cells. nih.gov
Studies have demonstrated that introducing exogenous Tat can effectively reverse latency in vitro and ex vivo in CD4+ T-cells from individuals on suppressive antiretroviral therapy (cART). asm.org Researchers have explored various delivery methods, including nanoparticles, to efficiently get the Tat protein or its derivatives into the target cells. frontiersin.org A truncated Tat protein has also been shown to be as effective as the full-length protein in reactivating HIV-1 without causing widespread T-cell activation. asm.org
Despite its potential, the use of Tat as an LRA faces challenges, including potential systemic toxicities and ensuring efficient delivery to the entire latent reservoir. frontiersin.orgnih.gov
Tat-Based Vaccine Development for Immunotherapy
Given the central role of Tat in the HIV-1 life cycle and its release from infected cells, it represents an attractive target for a therapeutic vaccine. scispace.com A Tat-based vaccine aims to induce a strong and durable immune response against the Tat protein, which could help control viral replication and disease progression. scispace.comnih.gov
A key goal of Tat-based vaccines is the induction of antibodies that can neutralize the function of extracellular Tat. nih.govresearchgate.net Epidemiological studies have shown that the natural presence of anti-Tat antibodies in HIV-infected individuals is associated with a slower disease progression, more stable CD4+ T-cell counts, and lower viral loads. nih.govnih.gov
Vaccine candidates have been developed using the full-length Tat protein. nih.gov Preclinical studies in non-human primates and clinical trials in humans have shown that these vaccines are safe and can elicit high titers of anti-Tat antibodies. nih.govnih.gov These antibodies have been shown to be cross-clade neutralizing, meaning they can recognize and neutralize Tat proteins from different HIV-1 subtypes. nih.gov
| Clinical Trial Phase | Location | Key Findings on Immunogenicity |
| Phase I (Preventative & Therapeutic) | Italy | The vaccine was safe and immunogenic, inducing persistent anti-Tat neutralizing antibodies for up to five years. nih.gov |
| Phase II (Therapeutic) | South Africa | The vaccine induced durable, high-titer anti-Tat antibodies that were cross-clade neutralizing. nih.gov |
Therapeutic vaccination with a Tat-based immunogen has shown promising results in clinical trials involving HIV-infected individuals on cART. nih.gov The induction of an anti-Tat immune response appears to intensify the effects of cART, leading to significant and lasting immunological benefits. nih.govnih.gov
In a long-term follow-up of a phase II clinical trial, individuals who received the Tat vaccine showed a durable increase in CD4+ T-cell counts. nih.gov Furthermore, a progressive and significant decrease in the size of the proviral DNA reservoir was observed, with a substantial percentage of vaccinees having undetectable levels of HIV DNA in their blood after several years. nih.gov These findings suggest that a Tat-based therapeutic vaccine could contribute to a "functional cure" by strengthening the immune system's ability to control the virus and reducing the latent reservoir. nih.govnih.gov
| Parameter | Observed Effect in Vaccinated Individuals | Significance |
| CD4+ T-cell Counts | Durable increase over an 8-year follow-up period. nih.gov | Indicates long-term immune reconstitution and stabilization. |
| HIV Proviral DNA | Progressive decrease, with undetectable levels in a significant portion of vaccinees. nih.gov | Suggests a reduction in the size of the latent viral reservoir. |
| Viral Load | Vaccination limited viral load rebound in non-compliant subjects. nih.gov | Highlights the potential to maintain viral control even with suboptimal cART adherence. |
Development of Small Molecule Tat Inhibitors (e.g., didehydro-cortistatin A, triptolide)
Another therapeutic avenue is the development of small molecules that directly inhibit the function of the Tat protein. Two notable examples are didehydro-cortistatin A (dCA) and triptolide (B1683669).
Didehydro-cortistatin A (dCA) is a potent and selective inhibitor of Tat-mediated transcription. asm.orgnatap.org It functions by binding specifically to the basic domain of the Tat protein, which is crucial for its interaction with the TAR RNA element. natap.orgnih.gov By blocking this interaction, dCA effectively shuts down the Tat-driven amplification of viral gene expression. asm.orgasm.org This leads to a "block-and-lock" effect, where the virus is pushed into a deep state of latency, making it refractory to reactivation by various stimuli. asm.orgnih.gov Studies have shown that dCA can reduce residual viral transcription in latently infected cells from individuals on cART. asm.orgasm.org
Triptolide , a natural product isolated from the plant Tripterygium wilfordii, also inhibits HIV-1 replication by targeting the Tat protein. uni.lunih.gov Its mechanism of action, however, is different from that of dCA. Triptolide promotes the degradation of the Tat protein through the ubiquitin-proteasome pathway. nih.govcurrentscience.info By specifically reducing the intracellular levels of Tat, triptolide effectively suppresses Tat-mediated viral transcription. uni.lunih.gov
Trans-Dominant Negative (TDN) Tat Mutants
Trans-Dominant Negative (TDN) Tat mutants are engineered versions of the Tat protein that can inhibit the function of the wild-type Tat protein within the same cell. nih.govnih.gov These mutants are typically designed with alterations in critical functional domains, such as the basic region (amino acids 47-57). nih.govgoogle.com
A TDN Tat mutant with a truncated or altered basic domain can still interact with wild-type Tat or with cellular factors required for Tat function. nih.gov However, because the mutant lacks a fully functional basic domain, the resulting complex is inactive and unable to efficiently promote viral transcription. nih.govnih.gov This leads to a dominant-negative effect, where the mutant protein suppresses the activity of the normal Tat protein.
The proposed mechanisms for this inhibition include the formation of inactive heterodimers between the wild-type and mutant Tat proteins or the sequestration of essential cellular co-factors. nih.gov These TDN Tat mutants represent a potential gene therapy approach to render cells resistant to HIV-1 replication. nih.gov
Future Research Directions and Challenges
Elucidation of Remaining Unclear Mechanisms in Cellular Uptake and Intracellular Trafficking
The precise mechanisms governing the cellular entry and subsequent intracellular journey of the Tat (47-57) peptide are still not fully understood, presenting a key area for future investigation. nih.gov While it is known to traverse cellular membranes, the exact pathways appear to be multifaceted and cell-type dependent. oncotarget.com
Initial theories suggested a direct, energy-independent translocation across the plasma membrane. nih.govpnas.org However, more recent evidence points towards endocytic pathways playing a significant role. oncotarget.comnih.gov The involvement of both caveolae-mediated and clathrin-mediated endocytosis has been proposed, though their relative contributions and the specific receptors involved are yet to be definitively established. oncotarget.comresearchgate.net For instance, in T cells, which lack caveolin, uptake is likely dependent on the clathrin-dependent mechanism. oncotarget.com
Once inside the cell, the trafficking of Tat (47-57) and its cargo is another area requiring deeper exploration. Studies using green fluorescent protein (GFP) fusions have shown that the full-length Tat protein can shuttle between the nucleus and the cytoplasm. nih.gov The basic domain, which includes the 47-57 sequence, contains a nuclear localization signal (NLS), facilitating its transport into the nucleus. oncotarget.com However, the dynamics of endosomal escape and the precise mechanisms guiding its journey to specific subcellular compartments remain subjects of ongoing research. frontiersin.org
Key Unresolved Questions in Tat (47-57) Uptake and Trafficking:
| Research Question | Significance |
| What are the specific cell surface receptors mediating endocytosis? | Identifying receptors will enable more targeted delivery strategies. |
| What is the relative contribution of different endocytic pathways? | Understanding the dominant pathways in different cell types will inform the design of more efficient cargo delivery systems. |
| How does the peptide escape from endosomes to reach the cytoplasm? | Elucidating this mechanism is crucial for ensuring the bioavailability of conjugated therapeutics. |
| What are the molecular determinants of its subcellular localization? | This knowledge is vital for directing therapeutic cargo to specific organelles like the nucleus or mitochondria. rockland.com |
Addressing Challenges in Transduction Efficiency and Target Specificity for Therapeutic Applications
A major challenge in the therapeutic application of Tat (47-57) is achieving high transduction efficiency and ensuring target specificity. nih.gov While the peptide can facilitate the entry of various cargo molecules, the efficiency of this process can be variable and is often lower than desired for clinical efficacy. nih.gov
Furthermore, the inherent lack of target specificity of the Tat peptide is a significant concern. nih.gov As a cationic peptide, it interacts electrostatically with negatively charged components of the cell membrane, leading to widespread, non-specific uptake by various cell types. proteopedia.org This can result in off-target effects and potential toxicity, limiting its therapeutic window.
Strategies to enhance transduction efficiency and specificity are actively being explored. One approach involves the multimerization of the Tat peptide sequence, which has been shown to improve delivery. nih.gov Another strategy is the development of "smart" delivery systems where the cell-penetrating function is shielded until the carrier reaches the target tissue. This can be achieved by conjugating the Tat peptide to polymers like polyethylene (B3416737) glycol (PEG) that can be cleaved or removed in response to specific stimuli at the disease site, such as changes in pH or the presence of certain enzymes. researchgate.nettandfonline.com
Overcoming Bioavailability Barriers (e.g., Proteolytic Degradation, Tissue Penetration) in Vivo
The translation of Tat (47-57)-based therapies from in vitro success to in vivo efficacy is hampered by several bioavailability barriers. nih.gov One of the most significant challenges is its susceptibility to proteolytic degradation in the bloodstream and tissues. researchgate.netnih.gov The peptide's arginine-rich sequence makes it a target for various proteases, leading to its rapid clearance and reduced half-life in vivo. researchgate.nettandfonline.com
Studies have shown that Tat (47-57) is degraded by enzymes like trypsin and elastase. researchgate.nettandfonline.com This degradation significantly diminishes its ability to mediate cellular uptake. tandfonline.com To address this, researchers are developing strategies to protect the peptide from enzymatic cleavage. Steric shielding with polymers like PEG has been shown to inhibit proteolytic degradation and prolong the circulation time of Tat-modified nanocarriers. researchgate.nettandfonline.com
Tissue penetration is another critical hurdle. nih.gov While Tat (47-57) can cross cellular membranes, its ability to penetrate deep into tissues after systemic administration can be limited. The physicochemical properties of the Tat-cargo conjugate, including its size and charge, can influence its distribution and penetration into target tissues. mdpi.com Overcoming these barriers is essential for the successful systemic delivery of Tat-based therapeutics. nih.govdovepress.com
Exploration of Novel Therapeutic Targets and Modalities Beyond HIV-1 Infection
The ability of HIV-1 Tat (47-57) to deliver a wide range of bioactive molecules into cells has opened up avenues for therapeutic interventions far beyond its role in HIV-1 infection. nih.govfrontiersin.org Researchers are exploring its use as a delivery vehicle for various therapeutic agents, including proteins, peptides, nucleic acids, and nanoparticles, to treat a multitude of diseases. rockland.comacs.org
One promising area is cancer therapy, where Tat (47-57) can be used to deliver cytotoxic agents or gene-editing tools specifically to cancer cells. nih.gov By attaching the peptide to anticancer drugs or nanoparticles, it is possible to enhance their cellular uptake and improve their therapeutic efficacy. acs.org
Another area of active research is in the treatment of neurodegenerative disorders. The blood-brain barrier (BBB) poses a significant obstacle to drug delivery to the central nervous system. Tat (47-57) has shown the potential to cross the BBB, making it an attractive candidate for delivering neuroprotective agents or other therapeutics to the brain. frontiersin.org
Furthermore, the peptide is being investigated for its potential in gene therapy. It can form complexes with plasmid DNA and facilitate its delivery into cells, offering a non-viral approach for gene transfection. nih.govplos.org The development of hybrid peptides, such as CM18-Tat11, which combines the cell-penetrating ability of Tat with the endosomolytic properties of other peptides, further enhances its potential for efficient gene delivery. plos.org The versatility of Tat (47-57) as a delivery vector continues to drive the exploration of novel therapeutic strategies for a wide range of diseases. nih.govnih.govscielo.br
Integration of Advanced Computational Modeling with Experimental Validation
The integration of advanced computational modeling with experimental validation is proving to be a powerful approach for advancing our understanding and application of the HIV-1 Tat (47-57) peptide. oiccpress.com Molecular dynamics (MD) simulations, for instance, have provided valuable insights into the peptide's interaction with lipid bilayers, suggesting a mechanism involving the formation of transient pores that facilitate its translocation. nih.govpnas.orgnih.gov
These computational models allow researchers to study the translocation process at an atomistic level, which is often difficult to achieve through experimental methods alone. pnas.orgresearchgate.net Simulations can help to identify the key amino acid residues involved in membrane interaction and predict how modifications to the peptide sequence might affect its cell-penetrating ability. nih.govaacrjournals.org
However, the results of computational models must be carefully validated through experimental studies. nih.govcmu.edu For example, while some simulations suggest pore formation, other computational and experimental work indicates that endocytosis is a major uptake mechanism. oncotarget.comnih.gov This highlights the importance of a synergistic approach where computational predictions guide experimental design, and experimental results, in turn, refine and validate the computational models. cmu.edumdpi.comdiva-portal.org This iterative process of in silico modeling and in vitro/in vivo validation is crucial for the rational design of more efficient and specific Tat-based delivery systems. oiccpress.comresearchgate.net
Q & A
What is the primary structural and functional role of the HIV-1 Tat (47-57) peptide in cellular uptake mechanisms?
Level: Basic
Answer:
The HIV-1 Tat (47-57) peptide (sequence: YGRKKRRQRRR) is an 11-amino acid arginine-rich domain critical for membrane translocation. Its high positive charge (net charge +8–9 at pH 7) facilitates electrostatic interactions with negatively charged cell membranes, enabling rapid cellular uptake within 5 minutes at concentrations as low as 100 nM . This region lacks dependence on endocytosis, as uptake occurs even at 4°C, suggesting direct membrane penetration . Structural features include:
- Molecular weight : 1499.8–1559.9 Da
- Isoelectric point : 12.4–13.21
- Key residues : Arginine-rich cluster (positions 49–57) essential for nuclear localization .
How do conflicting reports on structural determinants of Tat (47-57) cellular uptake inform experimental design for studying cell-penetrating peptides?
Level: Advanced
Answer:
Discrepancies arise in the role of the α-helix domain (residues 37–47) versus the basic domain (47–57). Vivès et al. demonstrated that truncating the α-helix (residues 37–47) does not impair uptake, whereas truncating the basic cluster abolishes internalization . However, other studies highlight synergistic effects of secondary structures in stabilizing interactions with heparan sulfate proteoglycans . To resolve this:
- Methodological approaches :
What methodological considerations are critical when handling and storing HIV-1 Tat (47-57) to maintain stability?
Level: Basic
Answer:
Stability is highly sensitive to temperature and solvent conditions:
- Storage :
- Solubility : Use sterile PBS or DMSO (≤1% v/v) to prevent aggregation .
- Quality control : Verify purity (>95%) via HPLC and mass spectrometry .
What experimental approaches resolve discrepancies in Tat-mediated mitochondrial DNA (mtDNA) damage studies in neuronal models?
Level: Advanced
Answer:
Conflicting results on Tat-induced mtDNA versus nuclear DNA (nDNA) damage require:
- Targeted delivery : Use ultrapure, truncated Tat (47-57) to isolate mitochondrial effects from full-length Tat artifacts .
- qPCR assays : Amplify mtDNA (e.g., ND4 gene) and nDNA (β-globin) fragments from the same sample .
- Controls : Include heat-inactivated Tat and adenoviral vectors (e.g., Ad-null) to exclude viral protein interference .
How can researchers optimize Tat (47-57) conjugation strategies for macromolecule delivery while minimizing nonspecific interactions?
Level: Advanced
Answer:
To enhance delivery efficiency:
- Conjugation protocols :
- Validation :
What bioinformatics tools are essential for analyzing Tat (47-57)-induced proteomic changes?
Level: Basic
Answer:
Key tools include:
- Differential analysis : R packages (e.g., limma, DESeq2) for q-value calculation and volcano plots .
- Pathway enrichment : DAVID or Enrichr for Gene Ontology (GO) terms .
- Network visualization : Cytoscape for protein-protein interaction mapping .
How does the choice of labeling method (fluorescein vs. immunofluorescence) impact quantification of Tat (47-57) intracellular trafficking kinetics?
Level: Advanced
Answer:
- Fluorescein labeling : Enables real-time tracking but may alter peptide charge/hydrophobicity, affecting uptake .
- Immunofluorescence : Uses anti-Tat monoclonal antibodies (e.g., HA mAb) for higher specificity but requires fixation, which disrupts dynamic processes .
- Best practice : Combine both methods and validate with flow cytometry .
What in vitro assays are most reliable for assessing Tat (47-57)'s transcriptional activation capacity?
Level: Basic
Answer:
- DNA-binding assays : Electrophoretic mobility shift assays (EMSAs) with upstream promoter DNA .
- Luciferase reporters : Co-transfect Tat (47-57) with HIV-1 LTR-driven luciferase constructs .
- Co-factor dependency : Test synergy with Sp1 or NF-κB using siRNA knockdowns .
What mechanistic models explain Tat (47-57)'s dual role in pro-inflammatory cytokine induction and immune dysregulation in HIV pathogenesis?
Level: Advanced
Answer:
Tat (47-57) binds TLR4/MD2 complexes, activating NF-κB and MAPK pathways to induce IL-6/IL-8 . Concurrently, it dysregulates immune responses by:
- Inhibiting CD26/DPP-IV : Suppresses T-cell proliferation via Tat (1-9) derivatives .
- Upregulating PD-1 : Exhausts cytotoxic T-cells .
- Experimental validation : Use primary human dendritic cells and TLR4-blocking antibodies .
How do structural modifications (e.g., cysteine substitution at position 47) alter Tat (47-57)'s biophysical properties and research applications?
Level: Basic
Answer:
Cys47 substitution enables:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
